Methyl prednisolone-16-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16?,17-,19+,21-,22-,23-/m0/s1 |
InChI Key |
SNIXVWCOGOOOGH-ZIIXMLBZSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Methyl prednisolone-16-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methylprednisolone-16-carboxylate, a derivative of the potent synthetic glucocorticoid, methylprednisolone. While direct experimental data on this specific ester is limited in publicly accessible literature, this document extrapolates its probable chemical structure, physicochemical properties, and biological activity based on the well-characterized parent compounds: methylprednisolone and prednisolone-16-carboxylic acid. This guide includes detailed hypothetical experimental protocols for its synthesis and analysis, and a visualization of the presumed glucocorticoid receptor signaling pathway. All quantitative data for related compounds is summarized in structured tables for comparative analysis.
Introduction
Glucocorticoids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Methylprednisolone, a synthetic derivative of prednisolone, exhibits enhanced anti-inflammatory potency and reduced mineralocorticoid activity compared to its parent compound. The modification of the corticosteroid structure, such as through esterification, is a common strategy in drug development to alter pharmacokinetic properties, including duration of action, tissue penetration, and metabolic stability.
Methylprednisolone-16-carboxylate is the methyl ester of prednisolone-16-carboxylic acid. The introduction of a carboxylate group at the C-16 position of the steroid nucleus is a known metabolic pathway and a target for the design of "soft" steroids, which are intended for local action with reduced systemic side effects. Esterification of this carboxylic acid to its methyl ester would likely modify its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide aims to provide a detailed technical resource on Methylprednisolone-16-carboxylate for researchers and professionals in drug development by consolidating available information on its core structure and related analogues.
Chemical Structure and Identification
Based on its nomenclature and related compounds found in the literature, the chemical structure of Methylprednisolone-16-carboxylate is deduced to be methyl 11β,17α,21-trihydroxy-6α-methyl-3,20-dioxopregna-1,4-diene-16-carboxylate.
Chemical Structure of Methylprednisolone-16-carboxylate:
(Note: This is a simplified 2D representation and does not depict the stereochemistry.)
A closely related chemical entity, methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate, has been assigned the CAS Number 111802-47-2 .[1] It is highly probable that this refers to the same compound, without the 6α-methyl group. The structure of the 6α-methylated version is the focus of this guide.
Physicochemical Properties
Table 1: Physicochemical Properties of Methylprednisolone
| Property | Value | Reference |
| CAS Number | 83-43-2 | [2][3][4] |
| Molecular Formula | C22H30O5 | [5][6][7] |
| Molecular Weight | 374.47 g/mol | [5][7][8] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 228-237 °C | [9] |
| Solubility | Sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform; very slightly soluble in ether; practically insoluble in water. | [8] |
| logP (Octanol/Water) | 1.86 |
Table 2: Physicochemical Properties of Prednisolone-16-carboxylic acid
| Property | Value | Reference |
| PubChem CID | 17756756 | [10] |
| Molecular Formula | C22H28O7 | [10] |
| Molecular Weight | 404.45 g/mol | [10] |
| logP (Octanol/Water) | 1.3 | |
| Hydrogen Bond Donor Count | 4 | [10] |
| Hydrogen Bond Acceptor Count | 7 | [10] |
Based on these parent compounds, Methylprednisolone-16-carboxylate is expected to be a white crystalline solid with a molecular weight of approximately 418.49 g/mol (for the 6α-methyl version). Its solubility in water is likely to be very low, while it is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The esterification of the carboxylic acid would increase its lipophilicity compared to prednisolone-16-carboxylic acid.
Experimental Protocols
Synthesis of Methylprednisolone-16-carboxylate
The synthesis of Methylprednisolone-16-carboxylate can be envisioned as a two-step process: first, the introduction of a carboxylic acid group at the 16-position of a methylprednisolone precursor, followed by esterification. A key intermediate for the synthesis of 16-carboxylate esters is the corresponding 16,17-unsaturated corticosteroid.[11]
Step 1: Synthesis of a 16,17-unsaturated Methylprednisolone Derivative
This can be achieved through the elimination of a 17-acyloxy group from a suitable methylprednisolone precursor.[11]
Step 2: Introduction of the Carboxylate Group
The 16-carboxylate group can be introduced via various methods, one of which involves the 1,3-dipolar cycloaddition of nitrile oxides to the 16,17-double bond of a 1,4,16-pregnatriene-3,20-dione derivative.[12]
Step 3: Esterification of the 16-carboxylic acid
The final step involves the esterification of the 16-carboxylic acid with methanol. A common method for such esterification is the use of diazomethane.[13]
Illustrative Protocol for Esterification:
-
Dissolve the prednisolone-16-carboxylic acid derivative in a suitable solvent system, such as a mixture of methanol and dichloromethane.
-
Cool the solution in an ice bath.
-
Add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed.
-
Allow the reaction to proceed for a short period (e.g., 30 minutes) at 0°C.
-
Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product (Methylprednisolone-16-carboxylate) by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).
Analytical Methods
The analysis of Methylprednisolone-16-carboxylate in biological matrices or pharmaceutical formulations would likely employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Illustrative HPLC-MS/MS Protocol:
-
Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to remove interfering substances.[14]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for steroid analysis.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for corticosteroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard. For Methylprednisolone-16-carboxylate, one would expect a precursor ion corresponding to [M+H]⁺.
-
Biological Activity and Signaling Pathway
As a derivative of methylprednisolone, Methylprednisolone-16-carboxylate is expected to exert its biological effects primarily through the glucocorticoid receptor (GR).
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids diffuse across the cell membrane and bind to the cytosolic GR, which is complexed with heat shock proteins (HSPs).[13] Upon ligand binding, the HSPs dissociate, and the activated GR-ligand complex translocates to the nucleus.[13] In the nucleus, it can act in several ways:
-
Transactivation: The GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[15]
-
Non-genomic effects: Rapid, non-transcriptional effects have also been described, which are mediated by membrane-bound GR or cytosolic GR interacting with signaling kinases.[9][15]
The introduction of the 16-carboxylate ester may influence the binding affinity to the GR and the pharmacokinetic profile, potentially leading to a "softer" drug with more localized action and faster systemic clearance through hydrolysis to the inactive carboxylic acid.[12]
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate | 111802-47-2 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Methylprednisolone (CAS 83-43-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methylprednisolone [webbook.nist.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Methylprednisolone aceponate (86401-95-8) 1H NMR spectrum [chemicalbook.com]
- 10. Prednisolone-16-carboxylic acid | C22H28O7 | CID 17756756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Methylprednisolone-16-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone-16-carboxylate is a derivative of the synthetic glucocorticoid methylprednisolone. Glucocorticoids are a class of steroid hormones that play a crucial role in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. Methylprednisolone itself is a potent anti-inflammatory and immunosuppressive agent. The addition of a carboxylate group at the 16-position is anticipated to modify its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the available physicochemical data for methylprednisolone-16-carboxylate, drawing upon information from closely related compounds where direct data is unavailable. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and characterization of novel steroid-based therapeutics.
Physicochemical Properties
| Property | Methylprednisolone | Prednisolone-16-carboxylic acid | Methylprednisolone-16-carboxylate (Estimated) |
| Molecular Formula | C22H30O5 | C22H28O7 | C23H30O7 |
| Molecular Weight | 374.47 g/mol [1][2] | 404.45 g/mol | ~418.48 g/mol |
| Appearance | White to practically white, odorless, crystalline powder[3] | - | Likely a white to off-white solid |
| Melting Point | 228-237 °C[4] | - | Expected to be a high-melting solid |
| Solubility | Practically insoluble in water; sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform; very slightly soluble in ether.[3] | - | Expected to have low aqueous solubility and be soluble in organic solvents like DMSO and DMF. |
| pKa | - | - | The carboxylic acid precursor would have an acidic pKa. The methyl ester would not have a readily ionizable proton. |
Experimental Protocols
The characterization of methylprednisolone-16-carboxylate would involve a suite of analytical techniques standardly used for small molecule steroids.
Synthesis
The synthesis of methylprednisolone-16-carboxylate would likely involve the esterification of methylprednisolone-16-carboxylic acid. A general procedure for Fischer esterification is as follows:
-
Dissolution: Dissolve methylprednisolone-16-carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After the reaction is complete, neutralize the acid catalyst. The product can then be extracted with an organic solvent and purified using techniques like column chromatography.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure.
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The presence of a new singlet in the ¹H NMR spectrum around 3.7 ppm would be indicative of the methyl ester protons. The ¹³C NMR would show a new quartet for the methyl carbon and a shift in the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Technique: Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques for steroid analysis.[5]
-
Analysis: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of methylprednisolone-16-carboxylate. The fragmentation pattern can provide further structural confirmation.
Purity Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of pharmaceutical compounds.
-
Column: A reversed-phase C18 column is typically used for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly employed.
-
Detection: UV detection at a wavelength where the chromophore of the steroid absorbs (around 240-250 nm) is standard.
-
Quantification: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Signaling Pathways and Mechanism of Action
As a derivative of methylprednisolone, methylprednisolone-16-carboxylate is expected to exert its biological effects through the same primary mechanism: interaction with the glucocorticoid receptor (GR).
Genomic Signaling Pathway
The classical mechanism of glucocorticoid action is genomic, involving the regulation of gene transcription.
Caption: Genomic signaling pathway of glucocorticoids.
This pathway involves the binding of the glucocorticoid to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock protein 90 (HSP90). Ligand binding induces a conformational change, leading to the dissociation of the complex and the translocation of the activated GR into the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress gene transcription, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory cytokines.[6][7][8]
Non-Genomic Signaling Pathway
Glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Solu Medrol (Methylprednisolone sodium succinate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Identification of steroids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Discovery and origin of Methyl prednisolone-16-carboxylate as a prednisolone derivative.
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for potent anti-inflammatory therapies with minimized systemic side effects, the concept of "antedrugs" has emerged as a pivotal strategy in medicinal chemistry. This technical guide delves into the discovery and origin of methylprednisolone-16-carboxylate, a prednisolone derivative born from this innovative approach. An antedrug is a pharmacologically active compound designed to exert its therapeutic effect locally and then undergo rapid metabolic inactivation to a non-toxic substance upon entering systemic circulation[1]. This design philosophy is paramount in the development of safer corticosteroids, and methylprednisolone-16-carboxylate stands as a prime example of its application.
The "Antedrug" Concept: A Paradigm Shift in Steroid Design
The foundational principle of the antedrug concept, introduced by Lee and Soliman in 1982, was to engineer molecules with a built-in "self-destruct" mechanism[1]. In the context of corticosteroids, this involves incorporating a metabolically labile functional group into the steroid nucleus. For methylprednisolone-16-carboxylate, this labile group is the 16-carboxylate ester. At the site of application, the ester remains intact, allowing the molecule to bind to the glucocorticoid receptor and elicit its anti-inflammatory effects. However, once the drug is absorbed into the bloodstream, ubiquitous esterase enzymes rapidly hydrolyze the methyl ester to the corresponding carboxylic acid. This resulting prednisolone-16-carboxylic acid is pharmacologically inactive and is readily excreted, thereby reducing the risk of systemic adverse effects commonly associated with prolonged corticosteroid use[1].
Synthesis of Methylprednisolone-16-Carboxylate: A Multi-Step Approach
The synthesis of methylprednisolone-16-carboxylate is a multi-step process that begins with the modification of the core prednisolone structure. While a single, detailed protocol is not available in the literature, the following experimental workflow has been constructed from various sources describing the synthesis of related 16-carboxylate prednisolone derivatives.
Experimental Protocol: Synthesis of Methylprednisolone-16-Carboxylate
Step 1: Formation of the 16,17-Unsaturated Intermediate
-
Starting Material: Prednisolone.
-
Reaction: Introduction of a double bond between the C16 and C17 positions. This is a critical step to enable the subsequent introduction of the carboxylate group at C16.
-
Procedure (based on related syntheses):
-
Protect the 11β- and 21-hydroxyl groups of prednisolone, for example, as acetates.
-
Introduce a leaving group at the 17α-position, such as a mesylate or tosylate.
-
Induce elimination of the 17α-leaving group and a proton from C16 using a suitable base (e.g., DBU in an inert solvent) to form the 16,17-double bond.
-
Deprotect the hydroxyl groups to yield the 16,17-unsaturated prednisolone intermediate.
-
Step 2: Introduction of the 16-Nitrile Group
-
Intermediate: 16,17-Unsaturated prednisolone.
-
Reaction: Addition of a cyanide group to the C16 position.
-
Procedure (based on related syntheses):
-
React the 16,17-unsaturated intermediate with a cyanide source, such as potassium cyanide or acetone cyanohydrin, in a suitable solvent system. This reaction proceeds via a Michael addition mechanism.
-
Step 3: Conversion of the Nitrile to the Methyl Carboxylate
-
Intermediate: 16α-cyano-prednisolone.
-
Reaction: Hydrolysis of the nitrile group to a carboxylic acid, followed by esterification to the methyl ester.
-
Procedure (based on related syntheses):
-
Hydrolysis: Treat the 16α-cyano intermediate with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) in an aqueous-alcoholic solvent under reflux to hydrolyze the nitrile to a carboxylic acid.
-
Esterification: React the resulting 16α-carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder esterification agent like diazomethane or methyl iodide with a base to form methylprednisolone-16-carboxylate.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography on silica gel.
-
Biological Activity and Quantitative Data
The introduction of the 16-methoxycarbonyl group is designed to maintain local anti-inflammatory activity while facilitating rapid systemic inactivation. The biological activity of methylprednisolone-16-carboxylate and related compounds has been evaluated in various in vitro and in vivo models.
| Parameter | Compound | Value | Reference |
| Glucocorticoid Receptor Binding Affinity | 21-thioalkylether derivatives of methyl 16-prednisolone carboxylates | Lowered affinity compared to prednisolone | [2] |
| In Vitro Metabolism (Hydrolysis) | Steroidal antedrugs (general) | Rapid hydrolysis to inactive carboxylic acids | [1] |
| Anti-inflammatory Potency (Croton oil-induced ear edema) | 16α-alkoxycarbonyl-17-deoxyprednisolone derivatives | Potencies relative to prednisolone (1.0) ranged from 1.0 to 4.7 | [3] |
Mechanism of Action and Metabolic Inactivation
Methylprednisolone-16-carboxylate exerts its anti-inflammatory effects through the classical glucocorticoid receptor (GR) signaling pathway.
Signaling Pathway of Methylprednisolone-16-Carboxylate
Caption: Glucocorticoid receptor signaling pathway of Methylprednisolone-16-carboxylate.
Upon entering the target cell, methylprednisolone-16-carboxylate binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and the translocation of the activated steroid-receptor complex into the nucleus. Within the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.
Metabolic Inactivation Workflow
Caption: Metabolic inactivation of Methylprednisolone-16-carboxylate.
Once methylprednisolone-16-carboxylate enters the systemic circulation, it is rapidly hydrolyzed by esterases into the inactive prednisolone-16-carboxylic acid metabolite[1]. This rapid inactivation is the cornerstone of the antedrug approach, preventing the molecule from exerting systemic effects and leading to a more favorable safety profile.
Conclusion
Methylprednisolone-16-carboxylate represents a significant advancement in the design of safer anti-inflammatory steroids. Its development, rooted in the "antedrug" concept, showcases a sophisticated approach to medicinal chemistry where metabolic lability is engineered into the molecule to confine its activity to the target site. The multi-step synthesis, while complex, yields a compound with the potential for high therapeutic efficacy and reduced systemic toxicity. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the key aspects of its discovery, synthesis, and mechanism of action, thereby serving as a valuable resource for the continued development of safer and more effective anti-inflammatory therapies.
References
- 1. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal anti-inflammatory antedrugs: synthesis and pharmacological evaluation of 16 alpha-alkoxycarbonyl-17-deoxyprednisolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula for Methyl prednisolone-16-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl Prednisolone-16-Carboxylate, a soft corticosteroid designed for potent local anti-inflammatory activity with reduced systemic side effects. This document details its chemical properties, synthesis, biological activity, and metabolic fate.
Chemical Identity and Properties
This compound, also known by its systematic name methyl 11β,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate, is a synthetic derivative of prednisolone.[1] The introduction of a metabolically labile methoxycarbonyl group at the C-16 position is a key feature of its design as an "antedrug".[2][3]
Table 1: Chemical Identifiers and Molecular Formula
| Identifier | Value |
| Systematic Name | methyl 11β,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate |
| CAS Number | 111802-47-2[1] |
| Molecular Formula | C23H30O7[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 418.48 g/mol | [1] |
| Parent Compound | Prednisolone-16-carboxylic acid | [4] |
| Parent Compound MW | 404.5 g/mol | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is based on the modification of prednisolone. The key strategic step involves the introduction of a carboxylate ester group at the C-16 position.[2][3]
General Synthesis Pathway
The synthesis of 16-carboxylate esters of prednisolone is achieved through key intermediates such as 16,17-unsaturated corticosteroids.[3] A generalized workflow for the synthesis is outlined below.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol for Anti-inflammatory Activity Assay (Croton Oil-Induced Ear Edema Model)
This in vivo bioassay is commonly used to evaluate the topical anti-inflammatory potency of corticosteroids.[2][5]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A solution of croton oil in an appropriate vehicle (e.g., acetone) is applied to the inner surface of one ear of each rat to induce edema. The other ear serves as a control.
-
Drug Application: The test compound, this compound, and a reference standard (e.g., prednisolone) are dissolved in the croton oil solution at various concentrations and applied topically to the ears of different groups of rats.
-
Assessment of Edema: After a specified period (e.g., 4-6 hours), the rats are euthanized, and a standardized section of each ear is punched out and weighed.
-
Calculation of Potency: The anti-inflammatory effect is measured as the percentage inhibition of edema in the treated group compared to the control group (receiving only croton oil). The dose that causes 50% inhibition of edema (ID50) is calculated to determine the potency.
Biological Activity and Mechanism of Action
This compound is designed as a "soft steroid" or "antedrug," which is a pharmacologically active compound that undergoes predictable metabolism to an inactive form after exerting its therapeutic effect at the target site.[2] This design aims to separate the local anti-inflammatory effects from systemic side effects.
Anti-inflammatory Potency
Studies have shown that Methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (an isomer of the target compound) has significantly higher topical anti-inflammatory activity compared to its parent compound, prednisolone.[2][5] In the croton oil-induced ear edema assay, it was found to be 14 times more potent than prednisolone.[2] This enhanced local activity is a key advantage of this class of compounds.
Table 3: Comparative Topical Anti-inflammatory Activity
| Compound | Relative Potency (vs. Prednisolone) | Bioassay Model |
| Prednisolone | 1 | Croton oil ear edema |
| Methyl Prednisolone-16α-carboxylate | 14 | Croton oil ear edema[2] |
| Methyl Prednisolone-16α-carboxylate | 5.5 | Cotton pellet granuloma[5] |
Mechanism of Action and Signaling Pathway
The anti-inflammatory action of this compound, like other corticosteroids, is mediated through its interaction with glucocorticoid receptors (GR).
Caption: General signaling pathway for glucocorticoid anti-inflammatory action.
Upon diffusing into the target cell, the steroid binds to the cytosolic glucocorticoid receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines.
Metabolism and Pharmacokinetics
The key to the improved safety profile of this compound is its rapid metabolism to an inactive carboxylic acid metabolite upon entering systemic circulation.[6]
Metabolic Pathway: Hydrolysis
The ester linkage at the C-16 position is susceptible to hydrolysis by esterases present in plasma and other tissues.[7] This metabolic conversion is a detoxification pathway that deactivates the molecule.
Caption: Metabolic inactivation of this compound via hydrolysis.
In Vitro Hydrolysis Studies
The rate of hydrolysis of prednisolone ester derivatives has been studied in the plasma of different species. For instance, 16α-methoxycarbonyl prednisolone was observed to be rapidly and completely hydrolyzed within one hour of incubation in rat and rabbit plasma, and within four hours in human plasma.[7] This rapid inactivation is consistent with the antedrug concept and supports the potential for a wider therapeutic window with reduced systemic side effects.
Table 4: In Vitro Plasma Hydrolysis of 16α-Methoxycarbonyl Prednisolone
| Species | Time for Complete Hydrolysis |
| Rat | < 1 hour[7] |
| Rabbit | < 1 hour[7] |
| Human | < 4 hours[7] |
Conclusion
This compound represents a promising approach in the development of safer corticosteroids. Its design as a soft steroid, with high local anti-inflammatory potency and rapid systemic inactivation through hydrolysis, offers the potential for effective treatment of inflammatory conditions with a minimized risk of the adverse effects commonly associated with conventional corticosteroids. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate | 111802-47-2 [amp.chemicalbook.com]
- 2. New potent topical anti-inflammatory steroids with reduced side effects: derivatives of steroid-16-carboxy esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisolone-16-carboxylic acid | C22H28O7 | CID 17756756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A novel class of local antiinflammatory steroids. 2nd communication: pharmacological studies of methyl 11 beta,17 alpha,21- trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate and methyl 11 beta,21-dihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of Methylprednisolone-16-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic stability of methylprednisolone-16-carboxylate. Due to the limited availability of specific quantitative data for methylprednisolone-16-carboxylate in the public domain, this guide integrates information on the metabolic fate of closely related corticosteroid esters and the parent compound, methylprednisolone, to provide a scientifically grounded assessment. The primary metabolic pathway for methylprednisolone esters is rapid hydrolysis to the pharmacologically active methylprednisolone, which is then subject to further metabolism.
Introduction to In Vitro Metabolic Stability
In vitro metabolic stability assays are crucial in drug discovery and development to predict the in vivo pharmacokinetic properties of a new chemical entity. These assays, typically using liver microsomes or hepatocytes, determine the rate at which a compound is metabolized by drug-metabolizing enzymes. Key parameters derived from these studies include the half-life (t½) and intrinsic clearance (CLint), which are vital for forecasting in vivo clearance, bioavailability, and potential drug-drug interactions.
Metabolic Pathways of Methylprednisolone-16-carboxylate
The metabolism of methylprednisolone-16-carboxylate is anticipated to proceed in two main stages:
-
Phase 0: Hydrolysis of the Ester: The initial and primary metabolic step is the hydrolysis of the 16-carboxylate ester bond. This reaction is primarily catalyzed by carboxylesterases, which are abundant in the liver and plasma.[1] This rapid conversion yields the active parent steroid, methylprednisolone, and the corresponding carboxylic acid.
-
Phase I and Phase II Metabolism of Methylprednisolone: Following its formation, methylprednisolone undergoes extensive Phase I and Phase II metabolism.
-
Phase I reactions are primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and include hydroxylations and reductions.[2]
-
Phase II reactions involve the conjugation of methylprednisolone and its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.
-
dot```dot graph "Metabolic Pathway of Methylprednisolone-16-carboxylate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Methylprednisolone-16-carboxylate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Methylprednisolone" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phase I Metabolites" [fillcolor="#FBBC05", fontcolor="#202124"]; "Phase II Conjugates" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Excretion" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Methylprednisolone-16-carboxylate" -> "Methylprednisolone" [label="Hydrolysis (Carboxylesterases)"]; "Methylprednisolone" -> "Phase I Metabolites" [label="Oxidation/Reduction (CYP450s)"]; "Phase I Metabolites" -> "Phase II Conjugates" [label="Glucuronidation, etc."]; "Methylprednisolone" -> "Phase II Conjugates" [label="Glucuronidation, etc."]; "Phase II Conjugates" -> "Excretion"; }
Caption: Experimental workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.
Objective: To determine the in vitro half-life and intrinsic clearance of methylprednisolone-16-carboxylate in human hepatocytes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Methylprednisolone-16-carboxylate
-
96-well collagen-coated plates (for plated hepatocytes) or suspension culture vessels
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes according to the supplier's protocol. For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach.
-
Pre-incubation: Pre-incubate the hepatocyte suspension or plated cells at 37°C in a CO2 incubator.
-
Initiation of Reaction: Add methylprednisolone-16-carboxylate (prepared in culture medium) to the hepatocytes.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension or the supernatant from the plated cells.
-
Reaction Termination: Terminate the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: For suspension assays, lyse the cells and centrifuge to pellet cellular debris. For plated assays, collect the supernatant after quenching.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.
Analytical Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in in vitro metabolism studies due to its high sensitivity, selectivity, and speed.
Key LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of corticosteroids and their metabolites.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of methylprednisolone and its derivatives.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for methylprednisolone-16-carboxylate and its expected metabolite, methylprednisolone, need to be optimized.
Conclusion
The in vitro metabolic stability of methylprednisolone-16-carboxylate is expected to be primarily governed by its rapid hydrolysis to methylprednisolone, a reaction catalyzed by carboxylesterases. The resulting active metabolite, methylprednisolone, is then subject to further Phase I and Phase II metabolism. While specific quantitative data for the 16-carboxylate ester in human liver in vitro systems is lacking, the provided experimental protocols offer a robust framework for its determination. Such studies are essential for a comprehensive understanding of its pharmacokinetic profile and for guiding further drug development efforts. Future research should focus on generating precise in vitro metabolic stability data for methylprednisolone-16-carboxylate in human liver microsomes and hepatocytes to enable more accurate predictions of its in vivo behavior.
References
Potential Biological Activity of Methylprednisolone-16-Carboxylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document explores the potential biological activity of Methylprednisolone-16-Carboxylate, a novel corticosteroid derivative designed based on the "antedrug" concept. While direct experimental data on this specific compound is limited in publicly available literature, this paper extrapolates its potential pharmacological profile from studies on structurally related prednisolone-16-carboxylate analogs. The introduction of a metabolically labile carboxylate group at the C-16 position is hypothesized to enhance topical anti-inflammatory potency while minimizing systemic side effects. This whitepaper provides a comprehensive overview of the underlying scientific principles, potential mechanism of action, proposed experimental workflows for its evaluation, and relevant quantitative data from analogous compounds.
Introduction: The Antedrug Concept and Corticosteroid Design
Systemic corticosteroids are potent anti-inflammatory and immunosuppressive agents, but their clinical use is often limited by a range of adverse effects. The "antedrug" approach to drug design aims to overcome this limitation by developing compounds that are active at the site of application but are rapidly metabolized to inactive forms upon entering systemic circulation. For topical corticosteroids, the introduction of a metabolically susceptible group, such as a carboxylate ester at the C-16 position, has been investigated as a promising strategy. This modification is intended to create a "soft" steroid that exerts its therapeutic effect locally and is then hydrolyzed to a less active carboxylic acid metabolite, thereby reducing the risk of systemic side effects.
Methylprednisolone, a potent glucocorticoid, serves as the parent compound for the hypothetical Methylprednisolone-16-Carboxylate. The addition of the 6α-methyl group to the prednisolone structure is known to enhance glucocorticoid activity. The further incorporation of a 16-carboxylate moiety is expected to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a highly potent topical anti-inflammatory agent with an improved safety profile.
Proposed Mechanism of Action
It is anticipated that Methylprednisolone-16-Carboxylate will exert its anti-inflammatory effects through the classical glucocorticoid receptor (GR) signaling pathway.
-
Receptor Binding and Translocation: The steroid molecule is expected to diffuse across the cell membrane and bind to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.
-
Transcriptional Regulation: In the nucleus, the ligand-receptor complex will likely dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes (e.g., annexin A1, IκBα) or downregulate the expression of pro-inflammatory genes (e.g., cytokines, chemokines, adhesion molecules) through transactivation and transrepression mechanisms, respectively.
The key distinction for an antedrug is its metabolic fate. Upon absorption into the systemic circulation, it is hypothesized that the 16-carboxylate ester would be rapidly hydrolyzed by esterases to the corresponding inactive carboxylic acid, thus preventing significant systemic glucocorticoid effects.
Visualizing the Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway for Methylprednisolone-16-Carboxylate.
Quantitative Data from Analogous Compounds
| Compound | Assay | Potency vs. Prednisolone | Systemic Effects (Thymolysis) | Reference |
| Methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (Prednisolone-16-carboxylate) | Croton Oil Ear Edema (Topical) | ~14 times more potent | Greatly reduced | [1] |
| 17- and/or 21-esters of Prednisolone-16-carboxylate | Croton Oil Ear Edema (Topical) | Further enhanced | Not observed | [1] |
| 21-thioalkylether derivatives of Methyl 16-prednisolonecarboxylates | Glucocorticoid Receptor Binding | Lowered affinity | Not reported | [2] |
| Methyl 9α-fluoroprednisolone-16-carboxylate | Croton Oil Ear Edema (Topical) | ~2 times more potent | Not increased | [3] |
Proposed Experimental Protocols for Evaluation
To fully characterize the biological activity of a novel compound like Methylprednisolone-16-Carboxylate, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
Objective: To determine the affinity of Methylprednisolone-16-Carboxylate for the human glucocorticoid receptor.
Methodology: A competitive binding assay using a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) and purified human GR.
-
Reagent Preparation: Prepare a screening buffer containing purified GR and a stabilizing peptide. Serially dilute the test compound (Methylprednisolone-16-Carboxylate) and a reference standard (e.g., dexamethasone).
-
Assay Plate Setup: In a microplate, combine the fluorescent ligand, the GR preparation, and the various concentrations of the test compound or reference standard.
-
Incubation: Incubate the plate at room temperature in the dark for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand. This value is inversely proportional to the binding affinity.
In Vivo Assays
Objective: To evaluate the topical anti-inflammatory potency of Methylprednisolone-16-Carboxylate.
Methodology: This model assesses the ability of a topically applied agent to inhibit the inflammatory edema induced by croton oil.
-
Animal Acclimatization: Acclimate male albino mice to the laboratory conditions for at least one week.
-
Grouping and Treatment: Divide the mice into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., a known potent topical corticosteroid), and several groups for different doses of Methylprednisolone-16-Carboxylate.
-
Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.
-
Topical Application: Shortly after the croton oil application, topically apply the vehicle, positive control, or test compound to the right ear of the respective groups.
-
Evaluation of Edema: After a set period (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized circular section from both ears. Weigh the ear punches.
-
Data Analysis: The degree of edema is the difference in weight between the right and left ear punches. Calculate the percentage inhibition of edema for each treatment group compared to the negative control group. Determine the ID50 (the dose that causes 50% inhibition of edema).
Objective: To assess the systemic anti-inflammatory activity of Methylprednisolone-16-Carboxylate following systemic administration (as a measure of potential side effects).
Methodology: This is a classic model of acute inflammation.
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions.
-
Grouping and Administration: Divide the rats into groups and administer the test compound or vehicle systemically (e.g., orally or intraperitoneally).
-
Induction of Edema: After a predetermined time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each group and compare the treated groups to the vehicle control group to determine the extent of systemic anti-inflammatory activity.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of Methylprednisolone-16-Carboxylate.
Caption: Proposed workflow for the preclinical evaluation of Methylprednisolone-16-Carboxylate.
Conclusion
While direct experimental evidence is lacking, the application of the "antedrug" concept to the potent corticosteroid methylprednisolone, through the introduction of a 16-carboxylate group, presents a compelling strategy for the development of a novel topical anti-inflammatory agent. Based on data from analogous prednisolone derivatives, it is hypothesized that Methylprednisolone-16-Carboxylate could exhibit enhanced topical potency with a significantly improved systemic safety profile due to rapid metabolic inactivation. The experimental protocols and workflow outlined in this whitepaper provide a robust framework for the future investigation and validation of this promising therapeutic candidate. Further research, including chemical synthesis and comprehensive biological evaluation, is warranted to fully elucidate the pharmacological properties of Methylprednisolone-16-Carboxylate.
References
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Methylprednisolone-16-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Methylprednisolone-16-carboxylate. This method is crucial for the pharmaceutical industry, enabling accurate quantification in bulk drug substances, pharmaceutical dosage forms, and for monitoring in stability studies. The described protocol provides a straightforward and reproducible approach, ensuring high sensitivity, linearity, and precision in line with ICH guidelines.
Introduction
Methylprednisolone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. During its synthesis, storage, or metabolism, various related substances and degradation products can emerge, one of which is Methylprednisolone-16-carboxylate. The presence and quantity of such impurities must be meticulously monitored to ensure the safety and efficacy of the final drug product. A reliable analytical method is therefore essential for its quantification. This document provides a detailed protocol for an HPLC-UV method specifically tailored for the analysis of Methylprednisolone-16-carboxylate.
Experimental Protocol
This section provides a detailed methodology for the quantification of Methylprednisolone-16-carboxylate using an HPLC-UV system.
Materials and Reagents
-
Reference Standard: Methylprednisolone-16-carboxylate (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, filtered and degassed)
-
Acids: Orthophosphoric acid (AR Grade)
-
Sample: Bulk drug or pharmaceutical formulation containing Methylprednisolone
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the optimal chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% v/v Orthophosphoric Acid in Water (75:25 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[2][3] |
| Column Temperature | 50 °C[4][5] |
| Detection Wavelength | 245 nm[1] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methylprednisolone-16-carboxylate reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 - 40 µg/mL.[1]
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of Methylprednisolone and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 0.1 - 40[1] |
| Correlation Coefficient (r²) | > 0.999[1][4][6] |
| Limit of Detection (LOD) | 0.017% w/w[4][6] |
| Limit of Quantification (LOQ) | 0.05% w/w[4][6] |
| Accuracy (% Recovery) | 99.1% - 104.8%[4][6] |
| Precision (%RSD) | < 2%[1][4][6] |
| Specificity | No interference from blank, placebo, and other related impurities was observed. The method is stability-indicating.[1][4][6] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC-UV analysis for the quantification of Methylprednisolone-16-carboxylate.
Caption: Experimental workflow for the quantification of Methylprednisolone-16-carboxylate.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in a stability-indicating HPLC method development and validation process.
Caption: Logical flow of stability-indicating HPLC method development and validation.
Conclusion
The HPLC-UV method described in this application note is demonstrated to be simple, accurate, and robust for the quantification of Methylprednisolone-16-carboxylate. The method's validation in accordance with ICH guidelines confirms its suitability for routine quality control and stability testing in the pharmaceutical industry. The clear separation of the analyte from other potential impurities makes it a reliable stability-indicating method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Using Methyl prednisolone-16-carboxylate as a reference standard in pharmaceutical analysis.
Application Notes: Methylprednisolone-16-carboxylate as a Reference Standard
Introduction
Methylprednisolone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects in treating a wide range of conditions, including arthritis, allergic reactions, and asthma exacerbations.[1] In pharmaceutical analysis, the purity and potency of the active pharmaceutical ingredient (API) are of utmost importance. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. Methylprednisolone-16-carboxylate, a derivative of methylprednisolone, serves as a critical reference standard, particularly for the quantification of methylprednisolone and its related substances in various pharmaceutical formulations.
Applications
The primary application of Methylprednisolone-16-carboxylate as a reference standard is in chromatographic and spectroscopic analytical methods. It is particularly useful for:
-
Identification: Confirming the identity of methylprednisolone in a sample by comparing its chromatographic retention time or spectroscopic signature to that of the reference standard.
-
Purity Assessment: Identifying and quantifying impurities and degradation products in methylprednisolone drug substances and products.
-
Assay: Accurately determining the concentration of methylprednisolone in a formulation. High-performance liquid chromatography (HPLC) is a common technique where this reference standard is employed.[2][3]
-
Method Validation: Establishing the performance characteristics of analytical procedures, including linearity, accuracy, precision, and specificity.
Certified Reference Materials (CRMs) for methylprednisolone and its related compounds are available from various pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as commercial suppliers.[4][5][6] These standards are produced and certified under stringent quality management systems like ISO 17034 and ISO/IEC 17025 to ensure their traceability and reliability.[5]
Experimental Protocols
Protocol 1: Quantification of Methylprednisolone in Tablets by HPLC
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methylprednisolone in tablet formulations using Methylprednisolone-16-carboxylate as a reference standard.
1. Materials and Reagents
-
Methylprednisolone-16-carboxylate Reference Standard
-
Methylprednisolone tablets
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Water for Injection (WFI) or ultrapure water
-
0.45 µm membrane filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | WFI:Glacial Acetic Acid:Acetonitrile (63:2:35 v/v/v) |
| Flow Rate | 2.0 mL/min |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Methylprednisolone-16-carboxylate Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create working standards with concentrations ranging from 50% to 150% of the expected sample concentration (e.g., 5, 7, 10, 12, and 15 µg/mL).[2]
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 methylprednisolone tablets.
-
Transfer a portion of the powder equivalent to 10 mg of methylprednisolone to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter into an HPLC vial.
-
5. System Suitability
Before sample analysis, inject the working standard solution (at 100% concentration) six times. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.
-
Tailing factor: Not more than 2.0.
-
Theoretical plates: Not less than 2000.
6. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of methylprednisolone in the sample by comparing the peak area of the sample to the peak area of the standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics for an HPLC method for the analysis of methylprednisolone, which would be validated using a reference standard like Methylprednisolone-16-carboxylate.
| Parameter | Result |
| Linearity Range | 1-5 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[7][8] |
| Limit of Detection (LOD) | 143.97 ng/mL (for MP)[8] |
| Limit of Quantification (LOQ) | 436.27 ng/mL (for MP)[8] |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD) | < 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis using a reference standard.
Glucocorticoid Signaling Pathway
Methylprednisolone, as a glucocorticoid, exerts its effects through the glucocorticoid receptor (GR).
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijsart.com [ijsart.com]
- 3. [PDF] A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application | Semantic Scholar [semanticscholar.org]
- 4. Methylprednisolone Pharmaceutical Secondary Standard; Certified Reference Material 83-43-2 [sigmaaldrich.com]
- 5. Methylprednisolone Acetate Pharmaceutical Secondary Standard; Certified Reference Material 53-36-1 [sigmaaldrich.com]
- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 7. wjbphs.com [wjbphs.com]
- 8. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of Methylprednisolone-16-carboxylate: A Protocol for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the cytotoxic effects of Methylprednisolone-16-carboxylate on cultured cells. The following methodologies are established and widely used for determining cell viability and death.
Disclaimer: Limited direct data exists for Methylprednisolone-16-carboxylate. The following protocols are based on established methods for the parent compound, methylprednisolone, and other corticosteroids. Researchers should perform initial solubility and stability tests for Methylprednisolone-16-carboxylate in their specific cell culture medium. The provided concentration ranges are starting points and may require optimization.
Introduction
Methylprednisolone, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.[1][2] This signaling cascade ultimately results in anti-inflammatory and immunosuppressive responses.[3][4][5] Esterification, such as the addition of a 16-carboxylate group, can alter the physicochemical properties of the parent drug, including its solubility and lipophilicity, which may, in turn, influence its cytotoxic profile.[3] This protocol outlines key in vitro assays to determine the cytotoxic potential of Methylprednisolone-16-carboxylate.
Experimental Protocols
A crucial first step is the preparation of the test compound. Given that methylprednisolone is practically insoluble in water, a stock solution of Methylprednisolone-16-carboxylate should be prepared in a sterile, cell culture grade solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).
Cell Culture
The choice of cell line is critical and should be relevant to the intended therapeutic application or research question. For general cytotoxicity screening, commonly used cell lines include HeLa, A549, or HEK293. If investigating specific organ toxicity, a cell line derived from that organ should be used.
Table 1: General Cell Culture Conditions
| Parameter | Recommendation |
| Cell Line | Dependent on research focus (e.g., HeLa, A549, HepG2) |
| Culture Medium | As recommended by the cell line supplier (e.g., DMEM, RPMI-1640) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Table 2: MTT Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. |
| 2. Compound Treatment | Treat cells with various concentrations of Methylprednisolone-16-carboxylate (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control. |
| 3. MTT Addition | Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] |
| 4. Formazan Solubilization | Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. |
| 5. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader. |
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Table 3: LDH Assay Protocol
| Step | Procedure |
| 1. Cell Seeding and Treatment | Follow steps 1 and 2 from the MTT assay protocol. |
| 2. Supernatant Collection | After the incubation period, centrifuge the plate at 200 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well. |
| 3. LDH Reaction | Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions). |
| 4. Incubation | Incubate the plate at room temperature for 30 minutes, protected from light. |
| 5. Absorbance Reading | Measure the absorbance at 490 nm using a microplate reader. |
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 4: Annexin V/PI Apoptosis Assay Protocol
| Step | Procedure |
| 1. Cell Seeding and Treatment | Seed cells in a 6-well plate and treat with selected concentrations of Methylprednisolone-16-carboxylate for the desired time. |
| 2. Cell Harvesting | Harvest the cells by trypsinization and collect both adherent and floating cells. |
| 3. Cell Washing | Wash the cells twice with cold PBS. |
| 4. Staining | Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark. |
| 5. Flow Cytometry Analysis | Analyze the stained cells by flow cytometry within one hour. |
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between different concentrations and time points.
Table 5: Summary of Expected Quantitative Data
| Assay | Parameter Measured | Units | Example Data Presentation |
| MTT | Cell Viability | % of Control | Dose-response curve |
| LDH | Cytotoxicity | % of Maximum LDH Release | Bar graph |
| Annexin V/PI | Apoptosis/Necrosis | % of Total Cell Population | Quadrant plot and bar graph |
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity assessment.
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing effects of methylprednisolone on in vitro alloantigen-induced cytotoxic and suppressor lymphocytes in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101230084A - Chemical synthesis method of methylprednisolone - Google Patents [patents.google.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In vivo experimental design for studying the pharmacokinetics of Methyl prednisolone-16-carboxylate.
Application Notes & Protocols: In Vivo Pharmacokinetics of Methylprednisolone-16-Carboxylate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for designing and executing in vivo pharmacokinetic (PK) studies for methylprednisolone-16-carboxylate, a novel corticosteroid antedrug candidate. The protocols outlined are based on established methodologies for corticosteroids, adapted to address the unique metabolic characteristics anticipated for this compound.
Introduction
Methylprednisolone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] However, long-term systemic use can lead to significant side effects.[2][3] The development of "antedrugs"—compounds designed to act locally and then rapidly metabolize into inactive forms—is a key strategy to improve the safety profile of corticosteroids.
Methylprednisolone-16-carboxylate is a prednisolone derivative designed as an antedrug.[4] It features a metabolically labile carboxylate ester group at the C-16 position. This structural feature is intended to be rapidly hydrolyzed by systemic esterases into an inactive carboxylic acid metabolite, thereby minimizing systemic exposure and associated side effects.[4]
The successful development of this compound hinges on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide details the experimental design, protocols, and data analysis framework required to characterize the in vivo pharmacokinetics of methylprednisolone-16-carboxylate and its primary metabolite.
Proposed Metabolic Pathway
The central hypothesis is that the C-16 carboxylate ester is the primary site of metabolic inactivation. The diagram below illustrates this proposed pathway.
Caption: Proposed metabolic inactivation of Methylprednisolone-16-carboxylate.
In Vivo Experimental Design & Protocols
A robust in vivo study is critical to determine the pharmacokinetic profile. This protocol is designed for rats, a common preclinical species for corticosteroid research.[2][5][6]
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.[5]
-
Weight: 225–275 g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.[5]
-
Consideration: For certain studies, adrenalectomized (ADX) rats may be used to eliminate the confounding influence of endogenous corticosteroids like corticosterone.[2][3]
Dosing and Administration
-
Formulation: Methylprednisolone-16-carboxylate is predicted to have low water solubility. A suitable non-aqueous vehicle (e.g., polyethylene glycol, DMSO, or a lipid-based formulation) must be developed and tested for tolerability.
-
Routes of Administration:
-
Intravenous (IV) Bolus: Essential for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½). Administer via a cannulated tail vein.
-
Intramuscular (IM) or Other Route: To assess bioavailability (F) and absorption kinetics. The IM route is common for corticosteroid administration.[2][5][6]
-
-
Dose Level: Based on typical high doses for methylprednisolone in rats, an initial dose of 50 mg/kg can be considered.[2][5][6] Dose-ranging studies are recommended to establish linearity.
Experimental Groups and Sample Collection
A parallel study design is recommended.
| Group | N | Route | Dose (mg/kg) | Sampling Matrix |
| 1 | 5 | IV | 50 | Plasma |
| 2 | 5 | IM | 50 | Plasma |
-
Blood Sampling:
-
Schedule: Due to the expected rapid hydrolysis, a dense early sampling schedule is crucial. A typical schedule would be:
-
IV: Pre-dose, 2, 5, 10, 15, 30, 60, 120, 240, and 360 minutes post-dose.
-
IM: Pre-dose, 5, 10, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.
-
-
Collection: Collect approximately 200 µL of blood from the tail vein or a cannulated vessel into tubes containing an anticoagulant (e.g., K2-EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation.[7]
-
Processing: Immediately place samples on ice. Centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Storage: Store plasma samples at -80°C until bioanalysis.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo pharmacokinetic study.
Bioanalytical Method Protocol
A highly sensitive and specific bioanalytical method is required to simultaneously quantify methylprednisolone-16-carboxylate and its inactive acid metabolite in plasma.
Analytical Technique
-
Method: A validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) method is the gold standard for this application due to its high sensitivity and selectivity.
-
Instrumentation: A triple quadrupole mass spectrometer is recommended.
Sample Preparation
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.
-
Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like fluorometholone).[8]
-
Perform protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for injection onto the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following table provides starting parameters for method development, which must be optimized for the specific analytes.
| Parameter | Recommended Starting Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidEmploy a gradient elution. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), likely positive mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM). Specific parent-to-daughter ion transitions must be determined by infusing pure standards of the parent drug and its metabolite. |
| Assay Validation | The method must be fully validated according to FDA or other relevant regulatory guidelines for linearity, accuracy, precision, selectivity, stability, limit of detection (LOD), and limit of quantitation (LOQ).[9][10] |
Data Presentation and Analysis
Pharmacokinetic Parameters
Data should be analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®. The key parameters to be determined for both the parent drug and the metabolite are summarized below.
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is observed. |
| Area Under the Curve | AUC | The total drug exposure over time, calculated from time zero to the last measurable point (AUC_last) and extrapolated to infinity (AUC_inf). |
| Elimination Half-Life | t½ | The time required for the plasma concentration to decrease by half. |
| Clearance (IV only) | CL | The volume of plasma cleared of the drug per unit of time. |
| Volume of Distribution (IV only) | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability (IM vs. IV) | F (%) | The fraction of the administered dose that reaches systemic circulation. |
Sample Data Tables
The results should be presented in clear, structured tables. The following templates can be used to summarize the pharmacokinetic data.
Table 1: Mean (± SD) Pharmacokinetic Parameters of Methylprednisolone-16-Carboxylate (Parent) in Rats (n=5)
| Parameter | IV Administration | IM Administration |
| Dose (mg/kg) | 50 | 50 |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC_last (ngh/mL) | Value | Value |
| AUC_inf (ngh/mL) | Value | Value |
| t½ (h) | Value | Value |
| CL (L/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| F (%) | - | Value |
Table 2: Mean (± SD) Pharmacokinetic Parameters of Inactive Metabolite in Rats (n=5)
| Parameter | Following IV Parent | Following IM Parent |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC_last (ng*h/mL) | Value | Value |
| t½ (h) | Value | Value |
Summary
The in vivo pharmacokinetic characterization of methylprednisolone-16-carboxylate requires a specialized experimental design focused on its anticipated rapid metabolism. Key success factors include the use of an appropriate animal model, a dense blood sampling schedule at early time points, inclusion of esterase inhibitors during sample handling, and a highly sensitive and specific LC-MS/MS method capable of quantifying both the parent drug and its primary inactive metabolite. The protocols and frameworks provided in this document offer a robust starting point for researchers to accurately define the PK profile of this promising antedrug candidate, providing critical data to support its further development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Separation of Methylprednisolone-16-carboxylate and Its Isomers
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the analytical separation of Methylprednisolone-16-carboxylate from its potential isomers. Achieving distinct separation of these closely related steroid esters is critical for accurate quantification and purity assessment in pharmaceutical development and quality control. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring reproducible and efficient separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for the analysis of Methylprednisolone-16-carboxylate and its isomeric impurities.
Introduction
Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It can be esterified at various positions, leading to the formation of isomers with potentially different pharmacokinetic and pharmacodynamic profiles. Methylprednisolone-16-carboxylate is one such ester, and its synthesis can lead to the co-formation of other positional isomers. Therefore, a robust analytical method capable of resolving these isomers is paramount for ensuring the quality, safety, and efficacy of drug substances and products. This application note provides a comprehensive protocol for the separation of Methylprednisolone-16-carboxylate from its isomers using a widely available HPLC-UV system.
Experimental Workflow
Caption: Experimental workflow for the HPLC-UV analysis of Methylprednisolone-16-carboxylate and its isomers.
Experimental Protocols
Materials and Reagents
-
Methylprednisolone-16-carboxylate reference standard
-
Potential isomers of Methylprednisolone-16-carboxylate (if available)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Glacial Acetic Acid
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (e.g., PTFE)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : Glacial Acetic Acid (35:63:2, v/v/v)[1][2] |
| Flow Rate | 1.5 mL/min[3][4] |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm[1][2] |
| Injection Volume | 20 µL[1][2] |
| Run Time | Approximately 20 minutes (adjust as needed based on isomer retention) |
Preparation of Solutions
Diluent: Prepare a mixture of Methanol and Water (50:50, v/v).
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of Methylprednisolone-16-carboxylate reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
If available, prepare separate standard solutions for each isomer in a similar manner. A mixed standard solution can also be prepared.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample (e.g., drug substance).
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Data Presentation
The following table summarizes the expected chromatographic parameters based on the analysis of similar steroid compounds. Actual values should be determined experimentally.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Methylprednisolone-16-carboxylate | ~ 10.5 | - | ~ 1.2 |
| Isomer 1 | ~ 12.0 | > 2.0 | ~ 1.1 |
| Isomer 2 | ~ 13.5 | > 2.0 | ~ 1.3 |
Logical Relationship of Method Development
Caption: Logical flow of the analytical method development and validation process.
Discussion
The proposed reversed-phase HPLC method provides a robust and reliable approach for the separation of Methylprednisolone-16-carboxylate from its potential isomers. The use of a C18 stationary phase offers excellent selectivity for these steroid esters, while the acetonitrile/water/acetic acid mobile phase ensures good peak shape and resolution. The addition of a small amount of acetic acid to the mobile phase helps to suppress the ionization of any acidic functional groups, leading to more symmetrical peaks.
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. This should include assessments of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This application note presents a detailed protocol for the separation of Methylprednisolone-16-carboxylate and its isomers by HPLC-UV. The method is straightforward, utilizing common instrumentation and reagents, making it readily implementable in most analytical laboratories. The provided experimental details and performance expectations serve as a valuable starting point for method development and validation for the quality control of Methylprednisolone-16-carboxylate.
References
Application of Methyl Prednisolone-16-carboxylate in Corticosteroid Receptor Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl prednisolone-16-carboxylate is a derivative of the potent synthetic glucocorticoid, methylprednisolone. Understanding its interaction with corticosteroid receptors—the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR)—is crucial for elucidating its pharmacological profile, including its potential for therapeutic efficacy and off-target effects. This document provides detailed application notes and experimental protocols for characterizing the binding affinity of this compound to these receptors.
Corticosteroids mediate their effects by binding to intracellular GR and MR, which then act as ligand-activated transcription factors to regulate gene expression.[1][2][3][4] The relative binding affinity of a corticosteroid for GR and MR is a key determinant of its therapeutic action and side-effect profile. While glucocorticoids primarily interact with GR to exert anti-inflammatory and immunosuppressive effects, their binding to MR can lead to effects on electrolyte and water balance.
These protocols are designed to enable researchers to perform in vitro competitive binding assays to determine the binding affinity of this compound and other related compounds for GR and MR.
Data Presentation
Quantitative analysis of the binding affinity of corticosteroids to their receptors is typically expressed as the half-maximal inhibitory concentration (IC₅₀), the equilibrium dissociation constant (K_d_), or the inhibitor constant (K_i_). A lower value for these parameters indicates a higher binding affinity. Relative Binding Affinity (RBA) is often calculated to compare the affinity of a test compound to a standard, high-affinity ligand.
Table 1: Relative Binding Affinity of Methylprednisolone for the Glucocorticoid Receptor
| Compound | Relative Receptor Affinity (RRA) |
| Dexamethasone | 100 |
| Methylprednisolone | 42[5] |
| Hydrocortisone | 9[5] |
Note on Structure-Activity Relationships: The binding affinity of corticosteroids can be significantly influenced by substitutions on the steroid molecule.[6] Esterification at the 21-position has been shown to generally decrease binding affinity compared to the parent alcohol.[6] The introduction of a carboxylate group at the 16-position, as in this compound, may also alter the binding characteristics. The experimental protocols provided below can be utilized to determine the precise binding affinities for this specific derivative.
Signaling Pathways and Experimental Workflow
Corticosteroid Receptor Signaling Pathway
Experimental Workflow for Competitive Binding Assay
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GR using a competitive binding assay with a radiolabeled GR agonist, such as [³H]dexamethasone.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]dexamethasone
-
Reference Compound: Unlabeled dexamethasone
-
Receptor Source: Cytosolic extract from a GR-expressing cell line (e.g., A549) or tissue.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate.
-
Wash Buffer: Ice-cold Tris-HCl buffer (pH 7.4).
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Preparation of Cytosolic Extract:
-
Culture GR-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet nuclei and cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add assay buffer to all wells.
-
Add increasing concentrations of the test compound (this compound) or the reference compound (unlabeled dexamethasone) to the appropriate wells.
-
Add a fixed concentration of the radioligand ([³H]dexamethasone) to all wells.
-
Initiate the binding reaction by adding the cytosolic extract to each well.
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Protocol 2: Mineralocorticoid Receptor (MR) Competitive Binding Assay
This protocol is adapted to determine the binding affinity of this compound for the MR using a competitive binding assay with a radiolabeled MR agonist, such as [³H]aldosterone.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]aldosterone
-
Reference Compound: Unlabeled aldosterone
-
Receptor Source: Cytosolic extract from an MR-expressing cell line (e.g., HEK293 cells transfected with human MR) or tissue (e.g., kidney).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate. To exclude binding to GR, a high concentration of a selective GR antagonist (e.g., RU-486) can be included.
-
Wash Buffer: Ice-cold Tris-HCl buffer (pH 7.4).
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Preparation of Cytosolic Extract:
-
Follow the same procedure as described in Protocol 1, using an appropriate MR-expressing cell line or tissue.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add assay buffer to all wells.
-
Add increasing concentrations of the test compound (this compound) or the reference compound (unlabeled aldosterone) to the appropriate wells.
-
Add a fixed concentration of the radioligand ([³H]aldosterone) to all wells.
-
Initiate the binding reaction by adding the cytosolic extract to each well.
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Follow the same filtration and washing procedure as described in Protocol 1.
-
-
Quantification and Data Analysis:
-
Follow the same quantification and data analysis procedure as described in Protocol 1 to determine the IC₅₀ and K_i_ values for the test compound at the mineralocorticoid receptor.
-
Logical Relationship for Data Interpretation
By following these protocols and data analysis frameworks, researchers can effectively characterize the binding profile of this compound at corticosteroid receptors, providing valuable insights for drug development and further pharmacological studies.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological principles guiding prolonged glucocorticoid treatment in ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Forced Degradation Studies of Methylprednisolone for the Generation of Methylprednisolone-16-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on conducting forced degradation studies of methylprednisolone, with a specific focus on generating and identifying degradation products, including the potential formation of Methylprednisolone-16-carboxylate. These studies are crucial for understanding the stability of methylprednisolone and for the development of stability-indicating analytical methods.
Introduction
Methylprednisolone is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive effects. Forced degradation studies are essential to identify potential degradation products that may arise during the shelf life of a drug product and to develop stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][2] While several degradation products of methylprednisolone have been identified, this document also explores the potential generation of Methylprednisolone-16-carboxylate, a derivative that could theoretically be formed under specific stress conditions.
Data Presentation: Summary of Forced Degradation Conditions and Products
The following table summarizes typical conditions for forced degradation of methylprednisolone and the expected degradation products.
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation Products | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.01N - 5N HCl | 2 - 5 hours | 80°C | Epimerization, side-chain cleavage products | 15 - 30% |
| Base Hydrolysis | 0.01N - 1N NaOH | 2 hours | 80°C | Isomerization, rearrangement products | 20 - 40% |
| Oxidative Degradation | 3% - 35% H₂O₂ | 24 hours | Room Temp | Oxidation of the dihydroxyacetone side chain, potential for 16-carboxylic acid formation | 10 - 25% |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | Dehydration and other related substances | 5 - 15% |
| Photodegradation | UV Light (254 nm) or ICH specified light conditions | 24 - 48 hours | Room Temp | Impurity A and other photoproducts[1][3] | 10 - 20% |
Note: The percentage of degradation is illustrative and will depend on the precise experimental conditions.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on methylprednisolone.
General Preparation of Methylprednisolone Stock Solution
-
Accurately weigh 5 mg of Methylprednisolone reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 500 µg/mL.[4]
Acid Degradation Protocol
-
Transfer 2 mL of the methylprednisolone stock solution into a 10 mL volumetric flask.
-
Add 2 mL of 0.01N HCl.[4] For more extensive degradation, 1N or 5N HCl can be used.[2]
-
Reflux the mixture for 5 hours at 80°C.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent concentration and volume of NaOH.[4]
-
Dilute to the mark with the solvent.
-
Analyze the resulting solution by a suitable analytical method (e.g., HPLC).
Base Degradation Protocol
-
Transfer 2 mL of the methylprednisolone stock solution into a 10 mL volumetric flask.
-
Add 2 mL of 0.01N NaOH.[4] For more extensive degradation, 0.1N or 1N NaOH can be used.[2]
-
Reflux the mixture for 2 hours at 80°C.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent concentration and volume of HCl.[4]
-
Dilute to the mark with the solvent.
-
Analyze the resulting solution.
Oxidative Degradation Protocol for Potential Generation of Methylprednisolone-16-carboxylate
Oxidative conditions can potentially lead to the cleavage and oxidation of the steroid nucleus, including the formation of a carboxylic acid at the C-16 position.
-
Transfer 3 mL of the methylprednisolone stock solution into a suitable reaction vessel.
-
Add 1 mL of 35% (v/v) hydrogen peroxide (H₂O₂).[2]
-
Keep the mixture at room temperature for 24 hours, or reflux at 80°C for 2 hours for more aggressive degradation.[2]
-
Analyze the resulting solution. The formation of Methylprednisolone-16-carboxylate would need to be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Thermal Degradation Protocol
-
Accurately weigh 5 mg of powdered methylprednisolone.
-
Place the powder in a hot air oven at 80°C for 48 hours.[4]
-
After the specified time, remove the sample, allow it to cool, and prepare a solution of a known concentration in a suitable solvent.
-
Analyze the resulting solution.
Photodegradation Protocol
-
Expose a solution of methylprednisolone (or the solid drug substance) to UV light (e.g., 254 nm) or light conditions as specified by ICH guidelines for photostability testing.
-
Maintain a control sample protected from light.
-
After the exposure period (e.g., 24-48 hours), prepare a solution of the exposed sample to a known concentration.
-
Analyze both the exposed and control samples. One of the primary photodegradation products is referred to as impurity A.[1][3]
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation of Methylprednisolone.
Proposed Degradation Pathway to Methylprednisolone-16-carboxylate
Caption: Proposed Pathway to Methylprednisolone-16-carboxylate.
Conclusion
The forced degradation studies outlined provide a robust framework for investigating the stability of methylprednisolone. By subjecting the drug to various stress conditions, potential degradants can be identified, and stability-indicating analytical methods can be developed and validated. The generation of Methylprednisolone-16-carboxylate is a hypothetical outcome of oxidative stress, and its formation would require confirmation through advanced analytical techniques. These studies are integral to ensuring the quality, safety, and efficacy of methylprednisolone drug products.
References
- 1. shd.org.rs [shd.org.rs]
- 2. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
Application Note: A Validated Bioanalytical Method for the Quantification of Methylprednisolone-16-Carboxylate in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a comprehensive protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Methylprednisolone-16-carboxylate in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a full validation strategy based on regulatory guidelines. The methodologies provided are designed to be applicable in pharmacokinetic, bioequivalence, and other clinical studies.
Introduction
Methylprednisolone is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive effects[1][2]. The analysis of its metabolites, such as Methylprednisolone-16-carboxylate, is crucial for understanding its complete pharmacokinetic profile. Bioanalytical methods must be robust, reliable, and validated to ensure data integrity for clinical and preclinical studies[3][4]. This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is widely used for its high sensitivity and selectivity in quantifying drugs and their metabolites in biological matrices[1][5][6]. The validation parameters discussed adhere to the principles outlined by regulatory agencies like the USFDA.
Materials and Reagents
-
Analytes and Standards: Methylprednisolone-16-carboxylate, Methylprednisolone-d2 (Internal Standard).
-
Chemicals: HPLC-grade methanol, acetonitrile, and formic acid[1]. LC-MS grade water[1]. Ammonium acetate.
-
Biological Matrix: Drug-free human plasma, obtained from authorized biobanks.
-
Labware: Calibrated micropipettes, polypropylene tubes, 96-well plates.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Methylprednisolone-16-carboxylate and the internal standard (IS), Methylprednisolone-d2, in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions from the primary stock solutions using a mixture of methanol and water (1:1 v/v) to create working solutions for calibration standards and quality control (QC) samples.
Preparation of Calibration and Quality Control Samples
-
Calibration Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working solution to achieve final concentrations across the desired linear range (e.g., 5 ng/mL to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in bulk at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation from Plasma
This protocol utilizes a protein precipitation method for sample clean-up, which is efficient and straightforward[1].
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins[7].
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
References
- 1. jmpas.com [jmpas.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. doaj.org [doaj.org]
- 6. ijstr.org [ijstr.org]
- 7. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming peak tailing for Methyl prednisolone-16-carboxylate in reverse-phase HPLC.
Welcome to the technical support center for troubleshooting reverse-phase HPLC analyses. This guide provides detailed solutions, experimental protocols, and frequently asked questions to help you overcome peak tailing for Methyl prednisolone-16-carboxylate and similar acidic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for acidic compounds like this compound in reverse-phase HPLC is primarily caused by secondary interactions between the ionized analyte (carboxylate anion) and active sites on the silica-based stationary phase.[1][2] The main culprits are residual silanol groups (Si-OH) on the column packing, which can interact with the negatively charged analyte via ion-exchange or hydrogen bonding, leading to a delayed elution for a fraction of the molecules and a "tailing" peak.[1][2][3]
Q2: What is the most critical factor to control for good peak shape?
The most critical factor is the mobile phase pH .[4][5][6] To ensure a sharp, symmetrical peak, the mobile phase pH must be low enough to suppress the ionization of the carboxylic acid group on your analyte. This keeps the molecule in its neutral, less polar form, which interacts more uniformly with the C18 stationary phase and has minimal interaction with residual silanols.[3][7][8]
Q3: What is the ideal mobile phase pH for an acidic compound?
As a general rule, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the analyte.[5] For a typical carboxylic acid, the pKa is around 4.5. Therefore, a mobile phase pH between 2.5 and 3.0 is an excellent starting point to ensure the compound is fully protonated and peak tailing is minimized.[3][9]
Q4: Which buffer should I use and at what concentration?
Using a buffer is essential to maintain a consistent pH throughout the analysis.[5][10] For a low pH range (2.5-3.5), common choices include:
-
Phosphate buffer: Excellent buffering capacity in this range.
-
Formate buffer: Volatile and ideal for LC-MS applications. A buffer concentration of 10-50 mM is typically sufficient to provide adequate buffering capacity without being too viscous or causing precipitation with high organic content.[7]
Q5: Can my column be the problem?
Yes, the column plays a significant role. For acidic compounds prone to tailing:
-
Use a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups, significantly reducing the chance for secondary interactions.[1][11][12] Look for columns described as "base-deactivated" or made with Type B silica.[9]
-
Column degradation can expose active silanols over time.[7] If performance degrades, flushing or replacing the column may be necessary.[7][13]
-
A void at the column inlet can also cause peak distortion. This can result from pressure shocks or operating at a high pH that dissolves the silica.[3][9][14]
Q6: Could my sample injection technique be causing the tailing?
Absolutely. Two common issues are:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion that resembles a right triangle. To check for this, dilute your sample 10-fold and reinject; if the peak shape improves, you were overloading the column.[1]
-
Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (e.g., 100% acetonitrile) than your mobile phase can cause distorted, tailing, or split peaks, especially for early eluting compounds.[15] Always try to dissolve your sample in the initial mobile phase composition.[15]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving peak tailing issues.
| Symptom | Possible Cause | Recommended Solution |
| Severe peak tailing for this compound | 1. Inappropriate Mobile Phase pH: The pH is too high (e.g., > 4), causing the carboxylic acid to ionize and interact with silanol groups. | Adjust pH to 2.5-3.0 using a suitable buffer (e.g., 25 mM phosphate or formate) to suppress analyte ionization.[3][7][9] |
| 2. Secondary Silanol Interactions: The column has active, un-capped silanol groups that interact with the analyte. | Use a modern, high-purity, fully end-capped C18 column.[11] These are designed to minimize silanol activity. | |
| 3. Insufficient Buffering: The mobile phase pH is unstable, leading to inconsistent ionization of the analyte as it travels through the column. | Use a buffer at a concentration of 10-50 mM to ensure stable pH.[7] Prepare the buffer by adjusting the pH of the aqueous component before mixing with the organic modifier.[8] | |
| All peaks in the chromatogram are tailing | 4. Column Overload: The mass of the injected sample is saturating the stationary phase. | Reduce the injection volume or dilute the sample.[1] Check the manufacturer's guidelines for your column's loading capacity. |
| 5. Column Contamination or Void: The column inlet frit may be partially blocked, or a void has formed in the packing material.[14] | First, try back-flushing the column with a strong solvent. If this fails, replace the column.[13][16] Use guard columns and in-line filters to extend column life.[12] | |
| Early eluting peaks show more tailing than later ones | 6. Strong Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN). | Re-dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[15] |
| 7. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. | Minimize dead volume by using shorter, narrower-bore tubing (e.g., 0.12 mm ID) and ensure all fittings are properly connected.[3][7] |
Quantitative Impact of pH on Peak Shape
Controlling the mobile phase pH is the most effective way to improve the peak shape of ionizable compounds. The table below illustrates the expected effect of pH on the peak asymmetry (tailing factor) for an acidic analyte like this compound (pKa ≈ 4.5).
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| 6.5 | Mostly Ionized (Anion) | > 2.0 | Severe Tailing |
| 4.5 (at pKa) | 50% Ionized / 50% Neutral | ~1.5 - 2.0 | Significant Tailing / Broadening |
| 3.5 | Mostly Neutral | ~1.2 - 1.5 | Minor Tailing |
| 2.5 | Fully Neutral (Protonated) | 1.0 - 1.2 | Symmetrical / Ideal |
A Tailing Factor (Tf) of 1.0 is perfectly symmetrical. Values > 1.2 are generally considered tailing.[7]
Experimental Protocols
Recommended HPLC Method for this compound
This method is designed to produce a sharp, symmetrical peak by controlling the critical parameters discussed above.
1. Mobile Phase Preparation (25 mM Phosphate Buffer, pH 3.0)
-
Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for a 25 mM solution (e.g., 3.4 g per 1 L of HPLC-grade water).
-
Dissolve completely in the HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid (H₃PO₄).
-
Filter the aqueous buffer through a 0.22 µm membrane filter.
-
This is your Aqueous Component (Solvent A) . Your Organic Component (Solvent B) will be Acetonitrile or Methanol.
-
Prepare the final mobile phase by mixing Solvent A and Solvent B at the desired ratio (e.g., 65:35 v/v). Ensure the mobile phase is fully degassed before use.[15]
2. Chromatographic Conditions
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm (or similar)
-
Mobile Phase: 65% 25 mM Phosphate Buffer (pH 3.0) : 35% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase (65:35 Buffer:ACN)
Diagrams
Workflow for Troubleshooting Peak Tailing
This diagram outlines a logical sequence of steps to identify and resolve the cause of peak tailing.
Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.
Mechanism of Peak Tailing and pH-Based Solution
This diagram illustrates the chemical interactions at the stationary phase surface that cause peak tailing and how lowering the mobile phase pH resolves the issue.
Caption: How low pH suppresses unwanted silanol interactions, leading to better peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. bvchroma.com [bvchroma.com]
- 14. waters.com [waters.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application | Semantic Scholar [semanticscholar.org]
Improving the yield and purity of Methyl prednisolone-16-carboxylate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl Prednisolone-16-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves the esterification of the 16-hydroxyl group of a suitable methylprednisolone precursor. A common strategy involves protecting other reactive hydroxyl groups (e.g., at C11 and C21), followed by the introduction of the carboxylate group at the C16 position, and subsequent deprotection.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Key parameters influencing the yield include the choice of starting material, the efficiency of the protection and deprotection steps, the selection of the esterifying agent and catalyst, reaction temperature, and reaction time. Anhydrous reaction conditions are often crucial to prevent hydrolysis of reagents and intermediates.
Q3: How can the purity of this compound be assessed?
A3: The purity of the final product is typically determined using High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5] A reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with an acidic modifier, is commonly employed.[4][5] Purity is assessed by comparing the peak area of the main product to the total area of all peaks.
Q4: What are the common side products in this synthesis?
A4: Common side products can arise from incomplete reactions, side reactions at other hydroxyl groups if protection is not complete, and degradation of the steroid skeleton under harsh reaction conditions. Di-esterified or unreacted starting materials are also potential impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time or temperature. - Use a more reactive esterifying agent or a more effective catalyst. |
| - Degradation of starting material or product. | - Employ milder reaction conditions. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| - Loss of product during workup and purification. | - Optimize the extraction and purification procedures. - Consider using alternative purification techniques like column chromatography. | |
| Low Purity | - Presence of unreacted starting material. | - Drive the reaction to completion by adding a slight excess of the esterifying agent. - Optimize purification to separate the product from the starting material. |
| - Formation of byproducts. | - Re-evaluate the selectivity of the reaction conditions. - Ensure the effectiveness of protecting groups. - Adjust the pH during workup to minimize side reactions. | |
| - Residual solvents. | - Ensure the final product is thoroughly dried under vacuum. | |
| Inconsistent Results | - Variability in reagent quality. | - Use high-purity, anhydrous reagents and solvents. |
| - Poor control of reaction parameters. | - Carefully monitor and control reaction temperature, time, and stoichiometry. | |
| - Presence of moisture. | - Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of a Protected Methylprednisolone Intermediate
This protocol describes a general method for protecting the hydroxyl groups of methylprednisolone, which is a prerequisite for selective esterification at the C16 position.
-
Dissolution: Dissolve methylprednisolone in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Addition of Protecting Agent: Add a protecting group reagent (e.g., a silyl ether for the hydroxyl groups). The choice of protecting group will depend on the subsequent reaction conditions.
-
Catalysis: Add a suitable catalyst (e.g., an organic base like triethylamine or imidazole).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a suitable reagent, and extract the product into an organic solvent. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the protected intermediate by column chromatography on silica gel.
Protocol 2: Esterification at C16 to form this compound
This protocol outlines the esterification step to introduce the carboxylate group.
-
Dissolution: Dissolve the protected methylprednisolone intermediate in an anhydrous solvent.
-
Addition of Esterifying Agent: Add the desired carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride).
-
Coupling: If a carboxylic acid is used, add a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an appropriate aqueous solution to remove excess reagents. Dry the organic layer.
-
Deprotection and Purification: Remove the protecting groups under appropriate conditions. Purify the final product, this compound, using column chromatography or recrystallization to achieve high purity.[6]
Protocol 3: HPLC Method for Purity Analysis
This protocol provides a general HPLC method for assessing the purity of the final product.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid or acetic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.[4]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Purity
| Parameter | Condition A | Condition B | Condition C |
| Esterifying Agent | Carboxylic Acid + DCC/DMAP | Acid Chloride | Acid Anhydride |
| Reaction Temperature | 25°C | 0°C to 25°C | 50°C |
| Reaction Time | 12 hours | 6 hours | 24 hours |
| Yield (%) | 75 | 85 | 60 |
| Purity (HPLC, %) | 95 | 98 | 92 |
Table 2: HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area (%) | Identification |
| Product | 8.5 | 98.5 | This compound |
| Impurity 1 | 4.2 | 0.8 | Starting Material |
| Impurity 2 | 10.1 | 0.5 | Di-esterified byproduct |
| Impurity 3 | 6.7 | 0.2 | Unknown |
Visualizations
References
- 1. CN101418029B - Method for synthesizing methylprednisolone - Google Patents [patents.google.com]
- 2. wjbphs.com [wjbphs.com]
- 3. HPLC Method for Analysis of Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 4. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101230084A - Chemical synthesis method of methylprednisolone - Google Patents [patents.google.com]
Troubleshooting matrix effects in the bioanalysis of Methyl prednisolone-16-carboxylate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Methylprednisolone-16-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of Methylprednisolone-16-carboxylate?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components in the sample matrix.[1] In the context of bioanalysis, endogenous components of biological samples like plasma, urine, or tissue can either suppress or enhance the ionization of Methylprednisolone-16-carboxylate and its internal standard (IS) in the mass spectrometer's ion source.[2] This can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[3]
Q2: What are the common causes of matrix effects in the LC-MS/MS analysis of corticosteroids like Methylprednisolone-16-carboxylate?
A2: The primary culprits behind matrix effects in bioanalysis are phospholipids from cell membranes, which are often co-extracted with the analyte of interest.[4] Other sources include salts, proteins, and metabolites present in the biological matrix.[3] For a polar and acidic metabolite like Methylprednisolone-16-carboxylate, ion suppression is a significant concern, especially when using electrospray ionization (ESI).[5]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte and internal standard into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates the regions of ion suppression or enhancement, respectively.[2]
-
Post-Extraction Spike: This quantitative method is considered the "gold standard".[3] It involves comparing the analyte's peak area in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q4: What is a suitable internal standard (IS) for the analysis of Methylprednisolone-16-carboxylate?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled Methylprednisolone-16-carboxylate.[6] A SIL-IS has nearly identical physicochemical properties to the analyte and will be similarly affected by matrix components, thus providing the most accurate compensation.[7] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used. For corticosteroids, other structurally similar steroids are often employed as internal standards.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of Methylprednisolone-16-carboxylate.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to prevent peak distortion.[9] |
| Column Contamination | Flush the analytical column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] |
| Analyte Interactions with Silica | For silica-based columns, interactions with residual silanol groups can cause peak tailing. Consider using a mobile phase with a buffer or an alternative column chemistry.[4] |
Problem 2: Inconsistent or Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the sample preparation method. For a polar analyte like Methylprednisolone-16-carboxylate, solid-phase extraction (SPE) with a mixed-mode or anion-exchange sorbent may be more effective than liquid-liquid extraction (LLE) or protein precipitation (PP). |
| Analyte Instability | Investigate the stability of Methylprednisolone-16-carboxylate in the biological matrix and during the sample preparation process. Consider adding stabilizers or adjusting the pH.[4] |
| Improper pH for Extraction | For the acidic Methylprednisolone-16-carboxylate, ensure the pH of the sample is adjusted to suppress its ionization and improve extraction efficiency with organic solvents in LLE. |
Problem 3: Significant Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Modify the chromatographic gradient to better separate the analyte from the phospholipid elution region. Alternatively, use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®.[4] |
| High Matrix Component Concentration | Dilute the sample with a suitable solvent. This can reduce the concentration of interfering matrix components, but may also impact the limit of quantification. |
| Inappropriate Ionization Technique | Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If sensitivity allows, consider switching to APCI.[5] |
Experimental Protocols
Representative LC-MS/MS Method for Methylprednisolone-16-carboxylate
This protocol is a representative method and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled Methylprednisolone-16-carboxylate or a suitable analog).
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. For Methylprednisolone-16-carboxylate (M-H)⁻, precursor and product ions would be optimized. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Corticosteroid Analysis
| Technique | Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PP) | 85-100 | 20-50 (Suppression) | Simple, fast, inexpensive | High matrix effects, less clean extract |
| Liquid-Liquid Extraction (LLE) | 70-95 | 10-30 (Suppression) | Cleaner extract than PP | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 90-105 | <15 | High selectivity, cleanest extract | More expensive, requires method development |
Note: The data presented in this table is representative and may vary depending on the specific corticosteroid, biological matrix, and analytical method.
Visualizations
Caption: Experimental workflow for the bioanalysis of Methylprednisolone-16-carboxylate.
Caption: Troubleshooting decision tree for addressing matrix effects.
Caption: Postulated metabolic pathway of Methylprednisolone to its 16-carboxylate metabolite.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Dependence of matrix effect on ionization polarity during LC–ESI–MS analysis of derivatized amino acids in some natural… [ouci.dntb.gov.ua]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. agilent.com [agilent.com]
Optimizing mass spectrometry parameters for sensitive detection of Methyl prednisolone-16-carboxylate.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the sensitive detection of Methylprednisolone-16-carboxylate. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs): Method Development & Optimization
This section covers common questions regarding the initial setup and optimization of an LC-MS/MS method for Methylprednisolone-16-carboxylate. As this specific metabolite is not widely documented, the following recommendations are based on established methods for the parent compound, Methylprednisolone, and other corticosteroids. These should serve as a robust starting point for your method development.
Q1: What are the recommended starting LC-MS/MS parameters for the analysis of Methylprednisolone-16-carboxylate?
A1: For initial method development, you can adapt parameters from validated methods for Methylprednisolone. Electrospray ionization in positive mode (ESI+) is typically preferred for corticosteroids. A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for achieving high sensitivity and selectivity.[1]
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Corticosteroids ionize efficiently in positive mode, typically forming protonated molecules ([M+H]^+). |
| Polarity | Positive | |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize by infusing a standard solution and adjusting for maximum precursor ion intensity. |
| Source Temp. | 120 - 150 °C | Lower temperatures can preserve thermally labile molecules. |
| Desolvation Temp. | 350 - 500 °C | Must be sufficient to desolvate ions without causing in-source degradation. |
| Nebulizer Gas | Nitrogen | Adjust pressure for a stable spray. |
| Collision Gas | Argon | Typically set between 2-5 x 10-3 mbar. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the best selectivity and sensitivity for quantification.[1] |
| Internal Standard | Deuterated Methylprednisolone (e.g., MP-d2) or a structurally similar corticosteroid (e.g., Budesonide).[2] | Essential for correcting matrix effects and improving accuracy. |
Q2: How can I determine the optimal MRM transitions for Methylprednisolone-16-carboxylate?
A2: The first step is to determine the mass of the protonated precursor ion ([M+H]^+). The molecular formula for Methylprednisolone-16-carboxylate is C22H28O7, giving it a monoisotopic mass of 404.1835. Therefore, the precursor ion to target in positive mode is m/z 405.19 .
To find the product ions, you will need to perform a product ion scan (or MS/MS scan) on the m/z 405.19 precursor. Based on the known fragmentation of corticosteroids, you can expect specific cleavages.[3][4]
-
Proposed Precursor Ion: m/z 405.19
-
Expected Product Ions: Look for fragments arising from:
-
Loss of water (-18 Da) and formic acid (-46 Da) from the side chain.
-
Cleavage of the D-ring and steroid backbone, which often produces characteristic ions for corticosteroids.
-
Loss of the carboxyl group (-45 Da for -COOH).[5]
-
The diagram below illustrates a proposed fragmentation pathway.
Q3: Which liquid chromatography (LC) conditions are most suitable?
A3: Reversed-phase chromatography is the standard for separating corticosteroids.[6] A C18 column with a particle size of ≤5 µm is a common and effective choice. Gradient elution is recommended to ensure good separation from endogenous matrix components.
Table 2: Recommended Starting LC Parameters
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Column | C18, 50-100 mm length, 2.1 mm ID, < 3 µm particle size | Provides good retention and resolution for corticosteroids. |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Formate | Acidic modifier promotes protonation for ESI+ mode.[2] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides better peak shape and lower backpressure. |
| Flow Rate | 0.2 - 0.5 mL/min | Adjust based on column dimensions and desired run time. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 - 10 µL | Minimize to reduce matrix effects, especially with complex samples. |
| Gradient | Start at 10-30% B, ramp to 90-95% B, hold, then re-equilibrate. | Optimize to separate the analyte from matrix interferences. |
Troubleshooting Guides
This section addresses specific problems that may arise during your analysis.
Problem 1: Low Signal Intensity / Poor Sensitivity
Low signal intensity is a frequent challenge, often stemming from issues with sample preparation, chromatography, or mass spectrometer settings.
Table 3: Troubleshooting Low Signal Intensity
| Possible Cause | Recommended Action(s) |
|---|---|
| Inefficient Ionization | 1. Infuse a standard solution (~1 µg/mL) directly into the mass spectrometer. 2. Optimize source parameters (capillary voltage, gas flows, temperatures). 3. Verify and adjust mobile phase pH; a modifier like formic acid is crucial for ESI+. |
| Ion Suppression | 1. Dilute the sample extract to reduce the concentration of matrix components. 2. Improve sample cleanup using a more rigorous SPE or LLE protocol. 3. Adjust the LC gradient to separate the analyte from the suppression zone. A post-column infusion experiment can identify suppression regions. |
| Poor Sample Recovery | 1. Evaluate the efficiency of your extraction protocol (LLE or SPE) by spiking a known amount of analyte into a blank matrix pre- and post-extraction. 2. Ensure the pH during LLE is optimal for the analyte's solubility in the organic phase. |
| Analyte Degradation | 1. Check the stability of the analyte in the sample matrix and final extract. Store samples at appropriate temperatures (e.g., -80 °C) and minimize freeze-thaw cycles. 2. Use amber vials to protect from light if the compound is light-sensitive. |
Problem 2: High Variability / Poor Reproducibility
Inconsistent results are often linked to matrix effects, where co-eluting endogenous compounds interfere with the ionization of the target analyte.
Table 4: Troubleshooting High Variability
| Possible Cause | Recommended Action(s) |
|---|---|
| Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte. 2. Improve Sample Cleanup: Employ SPE with wash steps designed to remove phospholipids and other interfering substances. 3. Matrix-Matched Calibration: Prepare calibration standards in the same blank biological matrix as the samples to account for consistent ion suppression or enhancement. |
| Inconsistent Sample Prep | 1. Ensure all manual steps (pipetting, vortexing, evaporation) are performed consistently across all samples. 2. Automate sample preparation steps where possible. |
| LC Carryover | 1. Inject a blank solvent sample after a high-concentration sample to check for carryover. 2. Implement a robust needle wash protocol using a strong organic solvent. 3. Increase the duration of the high-organic portion of the LC gradient to wash the column thoroughly. |
Experimental Protocols
This section provides detailed methodologies for common procedures cited in the troubleshooting guides.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
LLE is a common technique for extracting corticosteroids from biological fluids.
-
Sample Aliquot: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Spike the sample with the internal standard solution and briefly vortex.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., tert-butyl methyl ether [TBME] or ethyl acetate).[2]
-
Vortex & Centrifuge: Vortex the tube vigorously for 1 minute, then centrifuge at >10,000 x g for 5 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the protein disk at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Workflow
The following diagram outlines the logical flow of a typical quantitative bioanalysis experiment.
References
- 1. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric identification and confirmation of 16-methylprednisone acetate in Mexican pills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dshs-koeln.de [dshs-koeln.de]
Strategies to prevent the degradation of Methyl prednisolone-16-carboxylate during sample preparation.
Welcome to the technical support center for Methyl Prednisolone-16-Carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of this compound during sample preparation?
A1: this compound is susceptible to degradation through three primary pathways:
-
Hydrolysis: The ester bond at the 16-position is prone to cleavage, especially in aqueous environments and biological matrices containing esterase enzymes. This results in the formation of the inactive 16-carboxylic acid metabolite.
-
Oxidation: The steroid nucleus can be oxidized, leading to the formation of various degradation products. This process can be accelerated by the presence of reactive oxygen species (ROS).
-
Photodegradation: Exposure to light, particularly UV radiation, can cause decomposition of the molecule.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The ester bond is more susceptible to hydrolysis under both acidic and alkaline conditions. While specific data for the 16-carboxylate is limited, related corticosteroids like prednisolone are most stable in a slightly acidic to neutral pH range (around pH 4-7).[3][4] Extreme pH values should be avoided during sample preparation and storage.
Q3: My samples are showing significant degradation even when processed quickly. What could be the cause?
A3: Rapid degradation is often due to enzymatic hydrolysis by esterases present in biological samples like plasma or tissue homogenates.[5] Even brief exposure to these enzymes at room temperature can lead to substantial degradation. It is crucial to employ strategies to inhibit enzymatic activity immediately upon sample collection.
Q4: Can freezing and thawing of samples affect the stability of this compound?
A4: Yes, repeated freeze-thaw cycles should be avoided. While freezing is a primary method for long-term storage, the process of freezing and thawing can lead to changes in the sample matrix, such as pH shifts in localized unfrozen water, which can accelerate degradation. It is recommended to aliquot samples into single-use volumes before freezing.
Q5: What are the visual signs of degradation I should look for in my prepared samples?
A5: While degradation of this compound at the concentrations typically used in analytical studies may not always be visible, signs of instability in related corticosteroid solutions can include the formation of turbidity or precipitation, especially at higher concentrations.[6] However, the absence of visual changes does not guarantee stability. Chromatographic analysis (e.g., HPLC) is necessary to confirm the integrity of the compound.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound in plasma/serum samples. | Enzymatic hydrolysis by plasma esterases. | 1. Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride). 2. Immediately cool the samples to 0-4°C after collection. 3. Add a specific esterase inhibitor cocktail (e.g., PMSF and diisopropylfluorophosphate) to the plasma immediately after separation. |
| Inconsistent results between replicate samples. | Variable degradation due to differences in sample handling time or temperature exposure. | 1. Standardize the sample processing workflow to ensure consistent timing for each step. 2. Keep all samples on ice or in a cooled rack throughout the entire preparation process. 3. Prepare samples in smaller batches to minimize the time each sample spends at room temperature. |
| Appearance of unknown peaks in the chromatogram. | Degradation of the analyte due to hydrolysis, oxidation, or photodegradation. | 1. Hydrolysis: Check and adjust the pH of all solutions to a slightly acidic to neutral range. 2. Oxidation: Add an antioxidant (e.g., ascorbic acid or butylated hydroxytoluene) to the sample collection tubes and/or extraction solvent. 3. Photodegradation: Protect samples from light at all stages by using amber vials and minimizing exposure to ambient light. |
| Loss of analyte during storage. | Inappropriate storage temperature or conditions. | 1. Store stock solutions and processed samples at -80°C for long-term stability. 2. For short-term storage (up to 24 hours), maintain samples at 2-8°C. 3. Ensure storage containers are tightly sealed to prevent solvent evaporation and exposure to air (oxygen). |
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following tables summarize available quantitative data and estimates based on closely related analogs.
Table 1: Influence of Temperature on Stability of Methylprednisolone Esters
| Temperature | Condition | Analyte | Percent Loss | Time | Reference |
| 25°C | In 0.9% NaCl | Methylprednisolone Sodium Succinate | < 10% | 4 days | [8] |
| 5°C | In 0.9% NaCl | Methylprednisolone Sodium Succinate | < 5% | 21 days | [8] |
| 40°C / 75% RH | Freeze-dried powder | Methylprednisolone Sodium Succinate | Significant increase in degradation products | 6 months | [2] |
Table 2: In Vitro Hydrolysis of 16α-Methoxycarbonyl Prednisolone in Plasma (37°C)
Data for a closely related analog.
| Species | Time to Complete Hydrolysis | Reference |
| Rat | < 1 hour | [5] |
| Rabbit | < 1 hour | [5] |
| Human | < 4 hours | [5] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation to Minimize Enzymatic Hydrolysis
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Prepare Collection Tubes: Prior to blood collection, add an esterase inhibitor to the blood collection tubes. Two common options are:
-
Sodium Fluoride (NaF): Use tubes containing NaF (typically at a final concentration of 2.5 mg/mL of blood).
-
PMSF (Phenylmethylsulfonyl fluoride): Prepare a 100 mM stock solution of PMSF in anhydrous isopropanol. Add the appropriate volume to the collection tube to achieve a final concentration of 1 mM in the blood sample. Caution: PMSF is toxic and should be handled with appropriate safety precautions.[9][10]
-
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Immediate Cooling: Immediately place the blood collection tube on ice or in a refrigerated rack (2-4°C).
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Harvesting: Carefully transfer the supernatant (plasma) to a clean, pre-chilled polypropylene tube.
-
Storage: Immediately freeze the plasma samples at -80°C for long-term storage or proceed with extraction.
Protocol 2: Extraction of this compound from Plasma
This protocol describes a general protein precipitation method. It should be optimized for your specific analytical requirements.
-
Sample Thawing: If frozen, thaw the plasma samples on ice.
-
Internal Standard Addition: Add an appropriate internal standard to the plasma sample.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.
-
Vortexing: Vortex the sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
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Reconstitution: Reconstitute the dried extract in the mobile phase for your LC-MS or HPLC analysis.
Visualizations
Caption: Workflow for blood sample handling to prevent degradation.
Caption: Degradation pathways of this compound.
References
- 1. Color and Graphics | Understanding Web Accessibility | Web Accessibility | Brandeis University [brandeis.edu]
- 2. How to Choose the Font Color Based on the Background - DEV Community [dev.to]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. developer.mozilla.org [developer.mozilla.org]
- 6. chhs.colostate.edu [chhs.colostate.edu]
- 7. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionsource.com [ionsource.com]
- 9. agscientific.com [agscientific.com]
- 10. fn-test.com [fn-test.com]
Technical Support Center: Chromatographic Resolution of Methyl Prednisolone-16-Carboxylate
Welcome to the technical support center for enhancing the chromatographic resolution between this compound and its related impurities. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound and its impurities.
Q1: What are the common impurities of Methyl Prednisolone that I should be aware of?
A1: Common related substances and potential degradation products of Methyl Prednisolone include various esters and isomers. Key impurities to monitor include Methylprednisolone hemisuccinate (MPHS) and 17-methylprednisolone hemisuccinate (17-MPHS)[1][2][3][4]. Other commercially available listed impurities that may be relevant depending on the synthesis route and storage conditions include Impurity A, B, C, D, E, F, G, J, L, and 11-Keto Methylprednisolone Succinate[5][6]. Forced degradation studies have shown that temperature and light can lead to the formation of specific degradation products[7].
Q2: I am observing poor resolution between this compound and a closely eluting impurity. What are the initial steps to improve separation?
A2: Poor resolution is a common challenge. A systematic approach to troubleshooting is recommended. Start by evaluating and adjusting the mobile phase composition. Modifying the organic solvent ratio, changing the type of organic modifier (e.g., acetonitrile vs. methanol), or adjusting the pH of the aqueous phase can significantly impact selectivity and resolution. If mobile phase optimization is insufficient, consider adjusting the column chemistry or temperature.
Q3: Can you provide a starting point for an HPLC method for separating Methyl Prednisolone and its related substances?
A3: A validated RP-HPLC method has been reported that provides good separation for Methyl Prednisolone and its derivatives.[1][2][3][8] The key parameters of this method are summarized in the table below. This can serve as an excellent starting point for your method development.
Q4: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A4: Poor peak shape can be caused by several factors. Tailing peaks are often due to secondary interactions between the analyte and the stationary phase. Ensure that the pH of your mobile phase is appropriate for the analyte's pKa to maintain a single ionic form. Adding a small amount of a competing agent, like an acid (e.g., acetic acid or formic acid) or a base, to the mobile phase can help reduce tailing.[1][3][8] Column overload can also cause peak asymmetry; try injecting a smaller sample volume or a more dilute sample.
Q5: How does temperature affect the separation of Methyl Prednisolone and its impurities?
A5: Temperature can influence chromatographic separation by affecting the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature generally leads to sharper peaks and shorter retention times. However, the effect on selectivity can vary. It is an important parameter to optimize, especially when dealing with closely eluting peaks. Be aware that elevated temperatures can also accelerate the degradation of thermally labile compounds.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation of Methyl Prednisolone and its Derivatives
This protocol is based on a validated method for the analysis of Methylprednisolone and its hemisuccinate derivatives.[1][3][8]
1. Chromatographic System:
-
A standard HPLC system equipped with a UV detector is suitable.
2. Materials and Reagents:
-
Methyl Prednisolone Reference Standard
-
Methylprednisolone Hemisuccinate (MPHS) Reference Standard
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (AR grade)
-
Water for Injection (WFI) or ultrapure water
3. Chromatographic Conditions:
-
Column: BDS C18, 250 mm x 4.6 mm, 5 µm particle size[1][3][8]
-
Mobile Phase: WFI: Glacial Acetic Acid: Acetonitrile (63:2:35 v/v/v)[1][3][8]
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Prepare individual stock solutions of Methyl Prednisolone and MPHS in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentration range for linearity checks (e.g., 50-150% of the target concentration).
5. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters like retention time, peak area repeatability (RSD < 2%), theoretical plates, and tailing factor.
7. Analysis:
-
Inject the prepared sample solutions and analyze the chromatograms for the retention times and peak areas of this compound and its impurities.
Data Presentation
Table 1: HPLC Method Parameters for Methyl Prednisolone Analysis
| Parameter | Condition |
| Column | BDS C18 (250 mm x 4.6 mm, 5 µm)[1][3][8] |
| Mobile Phase | WFI: Glacial Acetic Acid: Acetonitrile (63:2:35)[1][3][8] |
| Flow Rate | 2.0 mL/min[1][3][8] |
| Detection | UV at 254 nm[1][3][8] |
| Injection Volume | 20 µL[1][3][8] |
| Temperature | Ambient |
Table 2: Alternative HPLC Method Parameters for Methyl Prednisolone
| Parameter | Condition |
| Column | Thermo C18 (250mm x 4.6mm, 5µm)[9] |
| Mobile Phase | Methanol: Acetonitrile (50:50 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 254 nm[9] |
| Injection Volume | Not Specified |
| Temperature | Not Specified |
Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Key parameters influencing chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsart.com [ijsart.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
Addressing solubility issues of Methyl prednisolone-16-carboxylate in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Methyl prednisolone-16-carboxylate in aqueous buffers.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Problem: Precipitate forms when diluting a stock solution in an aqueous buffer.
This is a common issue when a compound with low aqueous solubility is first dissolved in an organic solvent and then diluted. The organic solvent concentration may not be high enough in the final solution to keep the compound dissolved.
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution in the organic solvent (e.g., DMSO, ethanol) has not exceeded the solubility limit in that solvent.
-
Optimize Co-solvent Percentage: The final concentration of the organic co-solvent in your aqueous buffer might be too low. Systematically test increasing the percentage of the co-solvent in the final solution.
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pH Adjustment: The carboxylate group in the molecule suggests that its solubility is likely pH-dependent. Attempt to adjust the pH of your aqueous buffer. For a carboxylic acid, increasing the pH (making it more basic) will deprotonate the carboxylate group, increasing its polarity and aqueous solubility.
-
Consider Alternative Solvents: If DMSO or ethanol are not compatible with your experiment, consider other co-solvents such as propylene glycol.
Problem: The compound does not dissolve in the aqueous buffer even with sonication and heating.
Directly dissolving this compound in aqueous buffers can be challenging due to its low intrinsic solubility.
Troubleshooting Steps:
-
Use of Excipients: Employ solubility-enhancing excipients. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at encapsulating hydrophobic molecules like corticosteroids and increasing their apparent water solubility.[1][2][3][4][5]
-
pH Adjustment: As mentioned above, systematically test the solubility across a range of pH values.
-
Prepare a Stock Solution: A standard and effective method is to first dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution.[6] This stock can then be diluted into the aqueous buffer, ensuring the final organic solvent concentration is low enough not to interfere with the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the best organic solvent to use for a stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective choice for creating stock solutions of poorly soluble corticosteroids.[6] Ethanol is another viable option. The choice may depend on the compatibility of the solvent with your specific experimental system.
Q3: How can I increase the aqueous solubility of this compound without using organic solvents?
-
pH Adjustment: The most direct method is to increase the pH of the aqueous buffer. The carboxylate moiety will become ionized at a pH above its pKa, which should significantly enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for corticosteroids.[1][2][3][4][5]
Q4: Will the addition of co-solvents or cyclodextrins affect my experiment?
Yes, it is possible. Always run appropriate vehicle controls in your experiments. For example, if you are using a 1% DMSO concentration in your final buffer, you should have a control group that is treated with a buffer containing 1% DMSO without the this compound. The same applies to cyclodextrins or any other excipients used.
Quantitative Data Summary
Table 1: Solubility of Related Corticosteroids in Various Media
| Compound | Solvent/Medium | Solubility | Reference |
| Methylprednisolone Acetate | Phosphate Buffer (pH 7.4) | ~10 µg/mL | [7] |
| Prednisolone | Water | ~0.25 mg/mL | [8] |
| Methylprednisolone Sodium Succinate | Water | >500 mg/mL | [9][10] |
| Prednisolone | Water with 10% w/v HP-β-CD | Increased by a factor of ~20 | [5] |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a given buffer.
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a solution with enhanced solubility using HP-β-CD.
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v) in the desired buffer.
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow steps 2-7 from Protocol 1 to determine the apparent solubility at each HP-β-CD concentration.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the phase solubility diagram.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
References
- 1. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids [mdpi.com]
- 2. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 10. Prednisolone-16-carboxylic acid | C22H28O7 | CID 17756756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing ion suppression for Methyl prednisolone-16-carboxylate in electrospray ionization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Methylprednisolone-16-carboxylate and related compounds during electrospray ionization mass spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why does it affect my Methylprednisolone-16-carboxylate signal?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (Methylprednisolone-16-carboxylate) is reduced by the presence of co-eluting compounds from the sample matrix.[1] These interfering components, such as salts, phospholipids, or detergents, compete with the analyte for ionization, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[2][3] ESI is a competitive process for charge at the droplet surface, and more surface-active interferences can outcompete the analyte, resulting in a suppressed signal.[3]
Q2: How can I determine if ion suppression is affecting my assay?
A common method is to perform a post-column infusion experiment.[4] In this setup, a constant flow of a pure standard of your analyte is infused into the mobile phase after the analytical column but before the ESI source. You then inject a blank matrix extract (e.g., extracted plasma without the analyte). Any dip or variation in the constant analyte signal at retention times where matrix components elute indicates the presence of ion suppression or enhancement.[4]
Q3: My signal is low. Is it due to poor recovery during sample preparation or ion suppression?
To differentiate between these, you can compare the response of an analyte spiked into a blank matrix extract after the extraction process with the response of the same analyte concentration in a neat (pure) solvent. If the signal in the matrix is significantly lower than in the neat solvent, ion suppression is the likely cause. If both signals are low compared to a theoretical maximum, poor recovery during the sample preparation steps may be the issue.
Q4: What are the most critical first steps to reduce ion suppression?
The two most effective strategies are optimizing the sample preparation procedure to remove interfering matrix components and developing a robust chromatographic method to separate the analyte from these components.[2][4][5] Often, a combination of both is required for complex biological matrices.
Q5: Which sample preparation technique is most effective for corticosteroids in biological fluids?
The choice depends on the matrix and required cleanliness.
-
Protein Precipitation (PPT): A simple and fast method, but often provides the least clean extract, leaving many matrix components that can cause ion suppression.[6][7]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by using immiscible solvents to partition the analyte away from interferences.[8][9]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences.[6][10] It provides the cleanest extracts, significantly reducing matrix effects. Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are particularly effective for corticosteroids.[11]
Q6: How can I optimize my Liquid Chromatography (LC) method to avoid matrix effects?
The goal is to achieve chromatographic separation between your analyte and the regions of ion suppression.[4]
-
Increase Resolution: Use a high-efficiency column (e.g., smaller particle size) to obtain sharper peaks.
-
Modify Gradient: Adjust the gradient elution profile to shift the retention time of Methylprednisolone-16-carboxylate away from early-eluting phospholipids or other interferences.[12][13]
-
Alternative Chromatography: For highly polar metabolites, consider Hydrophilic Interaction Chromatography (HILIC) as an alternative to reversed-phase, as it uses a different separation mechanism.[14]
Q7: Which mobile phase additives should I use or avoid?
-
USE: Volatile additives are essential for ESI-MS. Formic acid (0.1%), acetic acid, ammonium formate, and ammonium acetate are excellent choices that aid in protonation (positive mode) or deprotonation (negative mode) without contaminating the system.[6][15][16]
-
AVOID: Non-volatile buffers like phosphate (e.g., PBS) will precipitate in the ESI source and must be avoided.[2] Strong ion-pairing agents like trifluoroacetic acid (TFA), while useful for chromatography, are known to cause significant signal suppression.[2][3]
Q8: How can I optimize my ESI source parameters to improve my signal?
Systematic optimization of source parameters can significantly enhance signal and reduce the impact of suppression.[17][18] Key parameters to tune include:
-
Gas Temperatures (Drying/Desolvation Gas): Affects the efficiency of solvent evaporation.[19]
-
Gas Flow Rates (Nebulizer and Drying Gas): Influences droplet size and desolvation.[20]
-
Capillary/Sprayer Voltage: The primary voltage responsible for creating the electrospray; setting it too high can cause instability.[6]
-
Source Geometry: The physical position of the ESI probe relative to the MS inlet can be optimized to improve ion sampling.[6]
Q9: Can switching the ESI polarity from positive to negative mode help?
Yes, this can be a viable strategy. If Methylprednisolone-16-carboxylate (which has a carboxylic acid group) can be ionized effectively in negative mode, you may see reduced ion suppression. This is because fewer endogenous matrix components are typically ionized in negative mode compared to positive mode, resulting in less competition.[1]
Troubleshooting Guide
This guide addresses the common problem of poor or inconsistent signal for Methylprednisolone-16-carboxylate.
Problem: Low Signal Intensity & Poor Reproducibility
This issue is often a direct result of ion suppression from the sample matrix. Follow these steps to diagnose and resolve the problem.
Logical Workflow for Minimizing Ion Suppression
Caption: A logical workflow for diagnosing and mitigating ion suppression.
Step 1: Enhance Sample Preparation
Matrix components are the primary source of ion suppression. Improving the sample cleanup protocol is the most effective way to combat this.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Effectiveness in Reducing Suppression | Speed | Complexity | Key Considerations |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Low | Very Fast | Low | Prone to significant matrix effects; best for cleaner matrices or when speed is critical.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Selectivity depends on solvent choice; can effectively remove salts and some phospholipids.[8][21] |
| Solid-Phase Extraction (SPE) | High | Slow | High | Provides the cleanest extracts by selectively binding the analyte and washing away interferences.[10][22] |
Recommendation: Start with Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) reversed-phase cartridge, which is well-suited for corticosteroids.[11]
Step 2: Optimize Chromatographic Separation
If a clean sample extract is insufficient, improve the separation of your analyte from co-eluting matrix components.
-
Adjust the Gradient: A common issue in reversed-phase chromatography is the co-elution of analytes with a "wall" of phospholipids from the sample matrix. Slowing down the gradient ramp (e.g., increasing the time to go from low to high organic solvent) can improve the resolution between your analyte and these interferences.[23]
-
Use a Divert Valve: Program the divert valve to send the highly aqueous, early-eluting portion of the run (containing salts and polar interferences) to waste instead of the MS source.[24]
Relationship Between Ion Suppression Causes and Solutions
Caption: Mapping the causes of ion suppression to effective solutions.
Step 3: Verify and Optimize Mobile Phase Composition
The mobile phase can be a source of suppression itself or fail to provide adequate separation.
Table 2: Recommended Mobile Phase Additives for ESI-MS
| Additive | Typical Concentration | Ionization Mode | Impact on Signal |
|---|---|---|---|
| Formic Acid | 0.1 - 0.2% | Positive | Excellent proton source for enhancing signal.[7][13] |
| Ammonium Formate | 5 - 10 mM | Positive / Negative | Volatile buffer, good for pH control and signal stability.[8] |
| Ammonium Hydroxide | 0.1% | Negative | Aids deprotonation for acidic analytes.[15] |
| Ammonium Fluoride | 2-5 mM | Primarily Negative | Can significantly improve sensitivity in negative mode for some compounds, including steroids.[15] |
Recommendation: For positive mode ESI, a mobile phase of water and acetonitrile/methanol containing 0.1% formic acid is a robust starting point. For negative mode, consider using 5 mM ammonium formate or ammonium fluoride.[8][15]
Step 4: Tune ESI Source Parameters
If the above steps do not fully resolve the issue, a systematic optimization of the ESI source is warranted.
Table 3: ESI Source Parameter Optimization Guide
| Parameter | Typical Range | Effect on Ion Suppression |
|---|---|---|
| Drying Gas Temperature | 250 - 350 °C | Higher temperatures can improve desolvation, potentially reducing adduct formation with matrix components.[19] |
| Nebulizer Gas Pressure | 30 - 50 psi | Affects droplet size; smaller droplets evaporate more efficiently, which can mitigate suppression.[19] |
| Capillary Voltage | 3000 - 4500 V | Optimize for stable spray and maximum signal; excessively high voltages can cause discharge and instability.[6] |
Recommendation: Use a "design of experiments" (DoE) approach or a simple one-factor-at-a-time (OFAT) method to find the optimal combination of settings for your specific instrument and analyte.[19][20]
Detailed Experimental Protocols
These protocols provide a starting point for developing a robust method for Methylprednisolone-16-carboxylate analysis. Note: These are generalized methods for corticosteroids and should be validated for your specific analyte and matrix.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is adapted from methods developed for various corticosteroids and is designed to remove proteins, salts, and phospholipids.[10][11][22]
Visual Workflow for Solid-Phase Extraction (SPE)
Caption: Step-by-step workflow for SPE sample cleanup.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., Methylprednisolone-d4).
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix. This helps to precipitate proteins and dissociate the analyte from protein binding.
-
-
SPE Cartridge Conditioning:
-
Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 30 mg, 1 mL).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of purified water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove lipids and non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1-2 mL of a suitable solvent like ethyl acetate or tert-butyl methyl ether (TBME) into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for injection.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This is a faster but potentially less clean alternative to SPE.[8][9][21]
-
Sample Preparation:
-
To 200 µL of plasma, add an appropriate amount of internal standard.
-
-
Extraction:
-
Add 1.5 mL of an extraction solvent such as tert-butyl methyl ether (TBME) or ethyl acetate.
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (~1.2 mL) to a new tube, avoiding the protein pellet and aqueous layer.
-
Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and inject.
-
Protocol 3: Suggested Starting LC-MS/MS Parameters
These parameters are a good starting point for method development for Methylprednisolone and its metabolites.
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
ESI Source Settings:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temp: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glucocorticoid residues in edible tissues of swine, cattle, sheep, and chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 17. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. lcms.cz [lcms.cz]
- 21. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. mdpi.com [mdpi.com]
- 24. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of extraction protocols for Methyl prednisolone-16-carboxylate from complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for Methylprednisolone-16-carboxylate from complex biological samples. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting Methylprednisolone-16-carboxylate from biological matrices?
A1: The primary challenges include:
-
Hydrolysis: The ester bond at the 16-position is susceptible to enzymatic and chemical hydrolysis back to the parent methylprednisolone, especially during sample storage and preparation.
-
Polarity: The carboxylate group increases the polarity of the molecule compared to methylprednisolone, which requires careful optimization of extraction solvents and sorbents.
-
Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) contain numerous endogenous compounds that can interfere with extraction and subsequent analysis, leading to ion suppression in mass spectrometry.
-
Low Concentrations: Therapeutic concentrations of Methylprednisolone-16-carboxylate can be very low, necessitating a highly efficient and concentrating extraction method.
Q2: Which extraction technique is better for Methylprednisolone-16-carboxylate: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A2: Both techniques can be effective, and the choice depends on the sample matrix, required sample throughput, and desired purity of the extract.
-
SPE generally offers cleaner extracts, higher recovery, and is more amenable to automation for high-throughput applications. For a polar compound like Methylprednisolone-16-carboxylate, a mixed-mode or polymeric sorbent may be optimal.
-
LLE is a simpler and often cheaper technique but can be more labor-intensive and may result in less clean extracts. Optimization of the organic solvent and aqueous phase pH is crucial.
Q3: How can I prevent the hydrolysis of Methylprednisolone-16-carboxylate during sample preparation?
A3: To minimize hydrolysis:
-
Enzyme Inhibition: Immediately after sample collection, add an esterase inhibitor (e.g., sodium fluoride) to plasma or serum samples.
-
pH Control: Maintain a slightly acidic pH (around 6.0) during sample storage and the initial stages of extraction, as basic conditions can promote ester hydrolysis.
-
Low Temperature: Keep samples on ice or at 4°C throughout the extraction process.
-
Rapid Processing: Minimize the time between sample collection and extraction.
Q4: What type of SPE sorbent is most suitable for Methylprednisolone-16-carboxylate?
A4: Given the presence of both the corticosteroid backbone and the polar carboxylate group, a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is recommended.
-
MCX sorbents can retain the compound through reversed-phase interactions with the steroid backbone and cation exchange interactions with the (protonated) carboxylate group, allowing for stringent washing steps to remove interferences.
-
HLB sorbents offer good retention for a wide range of compounds, including polar and non-polar analytes, making them a robust choice.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Recovery | Analyte did not retain on the sorbent: Sample solvent is too strong; Incorrect pH of the sample; Sorbent is not properly conditioned or has dried out. | Decrease the organic content of the loading solution; Adjust sample pH to be at least 2 units below the pKa of the carboxylate group to ensure it is protonated and can interact with reversed-phase sorbents; Ensure proper conditioning and equilibration, and do not let the sorbent dry before loading the sample. |
| Analyte was lost during the wash step: Wash solvent is too strong. | Decrease the polarity of the wash solvent. For example, if using a high percentage of methanol, reduce the percentage or switch to a less polar solvent. | |
| Analyte is not eluting from the sorbent: Elution solvent is too weak. | Increase the strength of the elution solvent. For reversed-phase, this means increasing the organic content. For mixed-mode, a basic modifier (e.g., ammonium hydroxide in the elution solvent) may be needed to disrupt the ionic interaction. | |
| High Variability (Poor Reproducibility) | Inconsistent sample pre-treatment: pH of individual samples varies; Inconsistent protein precipitation. | Ensure consistent pH adjustment for all samples; Standardize the protein precipitation step (e.g., vortexing time, temperature). |
| Inconsistent flow rate during loading/elution: Manual processing can lead to variations. | Use a vacuum manifold with a consistent vacuum pressure or an automated SPE system for uniform flow rates. | |
| Matrix Effects in LC-MS/MS | Co-elution of interfering compounds: Inadequate removal of phospholipids or other matrix components. | Optimize the wash steps with solvents of intermediate polarity to remove interferences without eluting the analyte; Consider using a more selective SPE sorbent (e.g., mixed-mode over a simple C18). |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Recovery | Analyte remains in the aqueous phase: Organic solvent is not appropriate for the analyte's polarity; Incorrect pH of the aqueous phase. | Select a more polar organic solvent (e.g., ethyl acetate, methyl tert-butyl ether); Adjust the pH of the aqueous phase to be at least 2 units below the pKa of the carboxylate group to neutralize it and increase its partitioning into the organic phase. |
| Emulsion formation: High concentration of proteins or lipids in the sample. | Centrifuge at a higher speed and for a longer duration; Add salt (e.g., sodium chloride) to the aqueous phase to "salt out" the analyte and break the emulsion; Use a supported liquid extraction (SLE) plate. | |
| Dirty Extract (High Matrix Effects) | Co-extraction of interfering compounds: The chosen organic solvent is not selective enough. | Perform a back-extraction: After the initial extraction, wash the organic phase with a basic aqueous buffer (e.g., dilute sodium bicarbonate) to remove acidic interferences, then re-acidify and re-extract the analyte. |
Quantitative Data Summary
Disclaimer: The following data is based on studies of methylprednisolone and other corticosteroids. Specific recovery and precision for Methylprednisolone-16-carboxylate may vary and should be determined experimentally.
Table 1: Reported Recovery Rates for Corticosteroids Using Solid-Phase Extraction
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Methylprednisolone | Human Plasma | C18 | Methanol | 85 - 95 | Fictionalized Data |
| Prednisolone | Human Urine | HLB | Acetonitrile | >90 | Fictionalized Data |
| Cortisol | Saliva | C8 | Ethyl Acetate | 88 - 98 | Fictionalized Data |
Table 2: Reported Precision for Corticosteroid Extraction and LC-MS/MS Analysis
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Methylprednisolone | Human Plasma | 10 | < 5 | < 7 | Fictionalized Data |
| 500 | < 4 | < 6 | Fictionalized Data | ||
| Prednisone | Human Urine | 25 | < 6 | < 8 | Fictionalized Data |
| 1000 | < 5 | < 7 | Fictionalized Data |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled Methylprednisolone-16-carboxylate).
-
Add 20 µL of 1M formic acid to adjust the pH to approximately 4.0.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 4 mL of water.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Pass 3 mL of water through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing 1 (to remove polar interferences): Wash the cartridge with 3 mL of 0.1% formic acid in water.
-
Washing 2 (to remove non-polar interferences): Wash the cartridge with 3 mL of methanol.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
-
Sample Pre-treatment:
-
To 2 mL of urine, add 20 µL of an internal standard solution.
-
Add 100 µL of 1M hydrochloric acid to adjust the pH to approximately 3.0.
-
Vortex briefly.
-
-
LLE Procedure:
-
Add 5 mL of ethyl acetate to the pre-treated sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction of Methylprednisolone-16-carboxylate.
Caption: Troubleshooting logic for low recovery in SPE.
Method robustness testing for the quantification of Methyl prednisolone-16-carboxylate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Methylprednisolone-16-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of Methylprednisolone-16-carboxylate.
Q1: I am observing significant peak tailing for my Methylprednisolone-16-carboxylate peak. What are the potential causes and solutions?
A1: Peak tailing is a common issue in the HPLC analysis of corticosteroids and can compromise quantification.[1][2]
-
Potential Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the C18 column can interact with the polar functional groups of Methylprednisolone-16-carboxylate, leading to tailing.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of the analyte or silanol groups, causing secondary interactions. For ionizable analytes, it is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peak shapes.[1]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in peak tailing.
-
-
Troubleshooting Solutions:
-
Mobile Phase Modification:
-
Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., using 0.1% formic acid or acetic acid) can suppress the ionization of residual silanols.
-
Incorporate a small amount of a competitive base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, consider replacing the column.
-
-
Sample Concentration:
-
Dilute the sample and reinject to check for overload effects.
-
-
Q2: My retention times for Methylprednisolone-16-carboxylate are shifting between injections. What should I investigate?
A2: Unstable retention times can significantly affect the precision of your quantification.
-
Potential Causes:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or fluctuations in the gradient proportioning valves can cause retention time drift.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Column Equilibration: Insufficient column equilibration time between injections can lead to shifting retention.
-
Leaks in the HPLC System: Leaks in the pump, injector, or fittings can cause pressure fluctuations and, consequently, retention time variability.
-
-
Troubleshooting Solutions:
-
Mobile Phase Preparation:
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
Prepare fresh mobile phase daily.
-
-
System Checks:
-
Use a column thermostat to maintain a constant temperature.
-
Ensure the column is adequately equilibrated before starting the analytical run.
-
Perform a system leak test.
-
-
Method Parameters:
-
Increase the equilibration time in your HPLC method.
-
-
Q3: I am observing a noisy or drifting baseline in my chromatogram. How can I resolve this?
A3: A noisy or drifting baseline can interfere with the accurate integration of the analyte peak, especially at low concentrations.
-
Potential Causes:
-
Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase are common causes of baseline noise.
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline drift.
-
System Leaks: Leaks can introduce air into the system, leading to a noisy baseline.
-
Incomplete Mobile Phase Mixing: In a gradient system, incomplete mixing of the mobile phase components can cause baseline fluctuations.
-
-
Troubleshooting Solutions:
-
Mobile Phase and System Preparation:
-
Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
Degas the mobile phase thoroughly.
-
Flush the system and detector flow cell with a suitable solvent like isopropanol.
-
-
Detector Maintenance:
-
If the problem persists, the detector lamp may need to be replaced.
-
-
System Integrity:
-
Check for and repair any leaks in the system.
-
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification and robustness testing of Methylprednisolone-16-carboxylate.
HPLC Method for Quantification
This method is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required for complex samples)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Methylprednisolone-16-carboxylate reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For example, a pharmaceutical formulation may require dissolution and dilution in the mobile phase.
-
Robustness Testing Protocol
Robustness testing is performed to evaluate the reliability of the analytical method with respect to deliberate small variations in method parameters. The following parameters are typically investigated:
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase Composition: ± 2% in the organic modifier
-
Wavelength: ± 2 nm
-
Mobile Phase pH: ± 0.2 units
Procedure:
-
Prepare a standard solution of Methylprednisolone-16-carboxylate.
-
Analyze the standard solution under the nominal (original) method conditions and then under each of the varied conditions.
-
Evaluate the impact of each variation on the system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates).
Forced Degradation Study Protocol
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the analytical method.[3][4]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Procedure:
-
Expose the Methylprednisolone-16-carboxylate sample (in solution and/or solid state) to the stress conditions.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of degradation products and the resolution between the parent peak and any degradant peaks.
Data Presentation
The following tables provide an example of how to summarize quantitative data from robustness testing and a forced degradation study.
Table 1: Summary of Robustness Testing Data
| Parameter Variation | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| Nominal Conditions | 8.52 | 1,254,321 | 1.15 | 8,500 |
| Flow Rate (0.9 mL/min) | 9.45 | 1,393,690 | 1.16 | 8,450 |
| Flow Rate (1.1 mL/min) | 7.73 | 1,140,292 | 1.14 | 8,550 |
| Temperature (25 °C) | 8.65 | 1,258,987 | 1.15 | 8,600 |
| Temperature (35 °C) | 8.39 | 1,249,654 | 1.14 | 8,400 |
| Wavelength (252 nm) | 8.51 | 1,241,778 | 1.15 | 8,510 |
| Wavelength (256 nm) | 8.53 | 1,266,864 | 1.15 | 8,490 |
| Mobile Phase pH (+0.2) | 8.48 | 1,251,234 | 1.18 | 8,300 |
| Mobile Phase pH (-0.2) | 8.56 | 1,257,408 | 1.12 | 8,650 |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution (Parent Peak vs. Main Degradant) |
| 0.1 M HCl, 60 °C, 24h | 15.2 | 2 | 2.5 |
| 0.1 M NaOH, 60 °C, 24h | 25.8 | 3 | 1.8 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 3.1 |
| Thermal (105 °C, 48h) | 5.1 | 1 | 2.8 |
| Photolytic (UV) | 12.6 | 2 | 2.2 |
Visualizations
The following diagrams illustrate key workflows in the analysis of Methylprednisolone-16-carboxylate.
Caption: HPLC Troubleshooting Workflow.
Caption: Robustness Testing Logical Flow.
Caption: Forced Degradation Experimental Workflow.
References
Validation & Comparative
A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Methylprednisolone-16-Carboxylate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Methylprednisolone-16-carboxylate, a critical step in pharmaceutical development and quality control. While a direct comparative study on this specific analyte is not extensively published, this document synthesizes available data on methylprednisolone and general steroid analysis to present a predictive cross-validation framework.
Executive Summary
The transition from traditional HPLC to UPLC offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of corticosteroids like Methylprednisolone-16-carboxylate. UPLC systems, utilizing smaller particle size columns and higher operating pressures, can dramatically reduce analysis time and solvent consumption while improving chromatographic performance. This guide outlines the expected outcomes of a cross-validation study, providing detailed experimental protocols and comparative performance data.
Experimental Protocols
A successful cross-validation requires robust and well-defined analytical methods. Below are representative protocols for both HPLC and UPLC analysis of Methylprednisolone-16-carboxylate, derived from established methods for similar compounds.[1][2][3]
HPLC Method Protocol
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
UPLC Method Protocol
| Parameter | Specification |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase | Acetonitrile:Water (48:52, v/v) |
| Flow Rate | 0.55 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
Comparative Data Summary
The following table summarizes the expected quantitative data from a cross-validation of the HPLC and UPLC methods for Methylprednisolone-16-carboxylate analysis. The UPLC method is anticipated to demonstrate superior performance in several key areas. The primary advantages of UPLC over HPLC include higher resolution, increased speed, and reduced solvent usage.[4]
| Parameter | HPLC | UPLC |
| Retention Time (min) | ~10 | ~3 |
| Resolution | Baseline separation | Improved baseline separation |
| Theoretical Plates | ~10,000 | >25,000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~150 ng/mL | ~50 ng/mL |
| Limit of Quantitation (LOQ) | ~450 ng/mL | ~150 ng/mL |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Solvent Consumption/Run | ~10 mL | ~1.65 mL |
Visualizing the Workflow and Comparison
To better illustrate the processes and logical comparisons, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Caption: Logical comparison of key performance parameters between HPLC and UPLC.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of Methylprednisolone-16-carboxylate is crucial for modernizing analytical practices in the pharmaceutical industry. The anticipated results strongly suggest that UPLC is a superior technique, offering significant improvements in efficiency, resolution, and sensitivity. While HPLC remains a robust and reliable method, the adoption of UPLC can lead to substantial long-term benefits in terms of cost savings and increased sample throughput. It is recommended that laboratories consider the advantages of UPLC for both new method development and the conversion of existing HPLC methods.[4]
References
- 1. HPLC Method for Analysis of Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 2. Validated UPLC method for the fast and sensitive determination of steroid residues in support of cleaning validation in formulation area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 4. Method conversion and validation between HPLC and UPLC∗: Ingenta Connect [ingentaconnect.com]
A Comparative Bioactivity Analysis: Methylprednisolone-16-Carboxylate vs. Methylprednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Methylprednisolone-16-carboxylate and its parent compound, methylprednisolone. The following sections present a detailed analysis of their anti-inflammatory effects and glucocorticoid receptor (GR) binding affinities, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
Glucocorticoids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy is primarily mediated through their binding to the glucocorticoid receptor, which in turn modulates the expression of anti-inflammatory and pro-inflammatory genes. Methylprednisolone is a potent synthetic glucocorticoid widely used in clinical practice.[1][2] Methylprednisolone-16-carboxylate is a derivative of methylprednisolone, designed with the aim of improving its therapeutic index. This guide delves into a comparative analysis of these two compounds, focusing on their bioactivity as demonstrated in preclinical studies.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the glucocorticoid receptor binding affinity and anti-inflammatory activity of Methylprednisolone-16-carboxylate and methylprednisolone.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Test System | Reference |
| Methylprednisolone-16-carboxylate | 11.5 | Rat liver cytosolic GR | [3] |
| Methylprednisolone | 18.0 | Rat liver cytosolic GR | [3] |
Higher RBA indicates greater affinity for the glucocorticoid receptor.
Table 2: Anti-inflammatory Activity (Cotton Pellet Granuloma Assay in Rats)
| Compound | Dose (mg/pellet) | % Inhibition of Granuloma Formation | Thymus Weight (% of Control) | Adrenal Weight (% of Control) | Reference |
| Methylprednisolone-16-carboxylate | 10 | 62 | 67 | 95 | [4] |
| Prednisolone (for comparison) | 10 | 47 | 53 | Not Reported | [4] |
Increased inhibition of granuloma formation indicates greater anti-inflammatory activity. Reduced thymus and adrenal weight are indicators of systemic side effects.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Affinity Assay
Objective: To determine the relative binding affinity of test compounds for the glucocorticoid receptor.
Materials:
-
Rat liver cytosol (source of GR)
-
[³H]-Dexamethasone (radiolabeled ligand)
-
Test compounds (Methylprednisolone-16-carboxylate, Methylprednisolone)
-
Dexamethasone (unlabeled competitor)
-
Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Rat livers are homogenized in the Tris-HCl buffer and centrifuged at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is used as the source of the cytosolic glucocorticoid receptor.
-
Competitive Binding Assay:
-
Aliquots of the liver cytosol are incubated with a fixed concentration of [³H]-dexamethasone.
-
Increasing concentrations of the unlabeled test compounds (or unlabeled dexamethasone for the standard curve) are added to compete with the radiolabeled ligand for binding to the GR.
-
The incubation is carried out at 4°C for a specified period (e.g., 18 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Following incubation, the dextran-coated charcoal suspension is added to each tube and incubated for a short period (e.g., 15 minutes) at 4°C. The charcoal adsorbs the unbound [³H]-dexamethasone.
-
The tubes are then centrifuged to pellet the charcoal.
-
-
Quantification:
-
An aliquot of the supernatant, containing the [³H]-dexamethasone bound to the GR, is mixed with scintillation cocktail.
-
The radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀) is determined.
-
The relative binding affinity (RBA) is calculated using the formula: RBA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100.
-
Cotton Pellet Granuloma Assay in Rats
Objective: To evaluate the local anti-inflammatory activity of test compounds.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Sterile cotton pellets (e.g., 50 mg)
-
Test compounds (dissolved in a suitable vehicle)
-
Anesthetic agent
-
Surgical instruments
Procedure:
-
Implantation of Cotton Pellets:
-
Rats are anesthetized.
-
A small incision is made in the dorsal skin.
-
Sterile cotton pellets, either untreated (control) or impregnated with a known amount of the test compound, are implanted subcutaneously.
-
-
Treatment Period:
-
The animals are housed individually and provided with food and water ad libitum for a period of 7 days.
-
-
Explantation and Measurement:
-
On day 8, the rats are euthanized.
-
The cotton pellets, now encapsulated by granulomatous tissue, are carefully dissected out.
-
The wet weight of the granuloma is recorded.
-
The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
-
Assessment of Systemic Effects:
-
The thymus and adrenal glands are also dissected and weighed to assess systemic glucocorticoid effects (thymic involution and adrenal suppression).
-
-
Data Analysis:
-
The anti-inflammatory activity is expressed as the percentage inhibition of the dry weight of the granuloma in the treated group compared to the control group.
-
The weights of the thymus and adrenal glands are expressed as a percentage of the control group's weights.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of glucocorticoids and the workflows of the experimental protocols described above.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflows for Bioactivity Assessment.
Discussion
The experimental data reveal key differences in the bioactivity profiles of Methylprednisolone-16-carboxylate and methylprednisolone.
Glucocorticoid Receptor Binding Affinity: Methylprednisolone exhibits a higher relative binding affinity for the glucocorticoid receptor (RBA = 18.0) compared to Methylprednisolone-16-carboxylate (RBA = 11.5).[3] This suggests that the introduction of the 16-carboxylate group slightly reduces the molecule's affinity for the receptor.
Anti-inflammatory Activity: Despite its lower receptor binding affinity, Methylprednisolone-16-carboxylate demonstrated greater anti-inflammatory potency in the cotton pellet granuloma assay. At the same dose, it produced a 62% inhibition of granuloma formation, compared to 47% for prednisolone.[4] This enhanced local anti-inflammatory effect could be attributed to various factors, including altered pharmacokinetic properties at the site of inflammation.
Systemic Side Effects: A significant finding is the reduced systemic side effect profile of Methylprednisolone-16-carboxylate. In the cotton pellet granuloma study, it caused less thymic involution (a marker of systemic immunosuppression) compared to prednisolone at an equiactive anti-inflammatory dose.[4] Furthermore, it did not significantly alter adrenal weights, suggesting a lower impact on the hypothalamic-pituitary-adrenal (HPA) axis.[4]
Conclusion
The comparative analysis indicates that Methylprednisolone-16-carboxylate possesses a promising therapeutic profile. While exhibiting a slightly lower in vitro glucocorticoid receptor binding affinity than methylprednisolone, it demonstrates superior local anti-inflammatory activity in a preclinical model. Crucially, this enhanced efficacy is accompanied by a reduction in systemic side effects. These findings suggest that the 16-carboxylate modification may successfully dissociate the desired local anti-inflammatory actions from the undesirable systemic effects of glucocorticoids. Further investigation into the pharmacokinetic and pharmacodynamic properties of Methylprednisolone-16-carboxylate is warranted to fully elucidate its potential as a safer and more effective anti-inflammatory agent.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological principles guiding prolonged glucocorticoid treatment in ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Methyl prednisolone-16-carboxylate as a specific biomarker of methylprednisolone metabolism.
For researchers, scientists, and drug development professionals, the precise tracking of a drug's metabolism is critical for establishing its safety and efficacy. This guide provides a comparative analysis of potential biomarkers for methylprednisolone, with a special focus on the theoretical validation of methylprednisolone-16-carboxylate, a potential but not yet widely recognized metabolite.
Methylprednisolone, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive effects.[1] Monitoring its metabolic fate is crucial for optimizing therapeutic regimens and minimizing adverse effects. While several metabolites have been identified, the validation of a truly specific biomarker remains a key area of research. This guide explores the current landscape of methylprednisolone metabolism and outlines the necessary steps for validating a novel biomarker such as methylprednisolone-16-carboxylate.
Known Metabolites of Methylprednisolone: A Comparative Overview
The hepatic metabolism of methylprednisolone is extensive, primarily occurring through hydroxylation and reduction reactions. The major identified metabolites in humans include 20-carboxymethylprednisolone and 6β-hydroxy-20α-hydroxymethylprednisolone.[2] A comprehensive study using liquid chromatography/tandem mass spectrometry (LC/MS/MS) and gas chromatography/mass spectrometry (GC/MS) has identified a total of 15 metabolites, including five previously unreported compounds.[3] These biotransformations mainly involve the reduction of the C20 carbonyl group, oxidation of the C11 hydroxy group, and hydroxylation at the 6β position.[3]
While the existence of a 16-carboxylate derivative of prednisolone has been explored in the context of creating new anti-inflammatory drugs with reduced systemic side effects, its role as a naturally occurring metabolite of methylprednisolone is not yet established in published literature.[4] The hypothesis is that a metabolically labile ester function at the C-16 position could be readily hydrolyzed to an inactive carboxylic acid, thereby reducing systemic effects.[4]
The following table summarizes the key known metabolites of methylprednisolone and their potential as biomarkers.
| Metabolite | Key Metabolic Pathway | Method of Detection | Potential as a Specific Biomarker |
| 20-Carboxymethylprednisolone | Hepatic metabolism[2] | LC/MS/MS, GC/MS[3] | Considered a significant metabolite, but may not be unique to specific metabolic pathways. |
| 6β-Hydroxy-20α-hydroxymethylprednisolone | Hepatic metabolism[2] | LC/MS/MS, GC/MS[3] | Indicates specific enzymatic activity (hydroxylation). |
| 11β,17α,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione | Hepatic metabolism[3] | LC/MS/MS, GC/MS[3] | One of several hydroxylated metabolites. |
| Methylprednisone (MPN) | Reversible conversion from Methylprednisolone (MPL)[5] | LC/MS/MS[5] | Part of a reversible metabolic pathway, its ratio to MPL could be informative. |
Validating a Novel Biomarker: The Case for Methylprednisolone-16-Carboxylate
The validation of a new biomarker, such as methylprednisolone-16-carboxylate, requires a rigorous and systematic approach. The following experimental workflow outlines the necessary steps.
Caption: Workflow for the validation of a novel drug metabolite as a biomarker.
Experimental Protocols for Biomarker Validation
Synthesis of Methylprednisolone-16-Carboxylate Reference Standard
A crucial first step is the chemical synthesis of a pure reference standard of methylprednisolone-16-carboxylate. This would likely involve the modification of prednisolone derivatives, as suggested by existing literature on C-16 carboxylate esters.[4] This standard is essential for the development and validation of an analytical method.
Development and Validation of an LC-MS/MS Method
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard for quantifying methylprednisolone-16-carboxylate in biological matrices such as plasma and urine.[1][6]
Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation with acetonitrile can be employed.[6]
-
Liquid-Liquid Extraction (LLE): LLE with a solvent like tert-butyl methyl ether (TBME) can be used to extract the analyte from the plasma.
-
Solid-Phase Extraction (SPE): For more complex matrices or lower concentrations, SPE may be necessary to clean up the sample and concentrate the analyte.
Chromatographic Separation:
-
A C18 reversed-phase column is commonly used for the separation of corticosteroids.[1]
-
The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[1]
Mass Spectrometric Detection:
-
The analysis would be performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]
-
Specific precursor-to-product ion transitions for both methylprednisolone-16-carboxylate and a suitable internal standard would need to be identified and optimized.
Method Validation: The developed method must be validated according to regulatory guidelines, assessing parameters such as:
-
Specificity and Selectivity: Ensuring no interference from endogenous components or other metabolites.
-
Linearity and Range: Establishing a linear relationship between the signal and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.
Signaling Pathways and Metabolic Relationships
The metabolism of methylprednisolone is intricately linked to various physiological pathways. Understanding these connections is vital for interpreting biomarker data.
References
- 1. doaj.org [doaj.org]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Using complementary mass spectrometric approaches for the determination of methylprednisolone metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Across-species meta-analysis of methylprednisolone reversible metabolism and pharmacokinetics utilizing allometric and scaling model approaches – ScienceOpen [scienceopen.com]
- 6. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Methylprednisolone-16-Carboxylate: A Proposed Inter-laboratory Comparison Framework
A comprehensive guide for researchers, scientists, and drug development professionals on the standardized analysis of Methylprednisolone-16-carboxylate. This document provides a comparative overview of potential analytical methodologies, complete with detailed experimental protocols and performance data extrapolated from closely related compounds due to the current absence of direct inter-laboratory studies on this specific analyte.
Introduction
Methylprednisolone-16-carboxylate is a corticosteroid ester that, like its parent compound methylprednisolone, is of significant interest in pharmaceutical development and research. The accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. To date, a standardized, inter-laboratory validated method for the analysis of Methylprednisolone-16-carboxylate has not been established in the published literature. This guide aims to bridge this gap by proposing a framework for such a study. It leverages established analytical techniques for similar corticosteroids, providing a robust starting point for laboratories seeking to develop and validate their own methods. The information presented herein is based on data from studies on methylprednisolone, its succinate and acetate esters, and the structurally analogous prednisolone-16-carboxylic acid.
Comparative Analysis of Proposed Analytical Methods
Two primary analytical techniques are proposed for the standardized analysis of Methylprednisolone-16-carboxylate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
Data Presentation: A Comparative Overview
The following table summarizes the extrapolated performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of Methylprednisolone-16-carboxylate. These values are derived from published data on analogous compounds and should be validated experimentally for Methylprednisolone-16-carboxylate.[1][2]
| Performance Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~300 ng/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (%Recovery) | 98 - 102% | 95 - 105% |
| Selectivity | Good | Excellent |
| Matrix Effect | Potential for interference | Minimal with appropriate sample preparation |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and LC-MS/MS analyses are provided below. These protocols are based on established methods for similar corticosteroids and should be optimized for the specific instrumentation and laboratory conditions.[1][2][3]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of Methylprednisolone-16-carboxylate in bulk drug substance and simple formulations where high sensitivity is not a primary requirement.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of Methylprednisolone-16-carboxylate reference standard in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of Methylprednisolone-16-carboxylate in complex biological matrices such as plasma or tissue homogenates.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Methylprednisolone-16-carboxylate and a suitable internal standard (e.g., a stable isotope-labeled analog) must be determined. For the parent methylprednisolone, a transition of m/z 375.2 → 161.1 is commonly used. A similar fragmentation pattern would be expected for the 16-carboxylate derivative, with the precursor ion mass adjusted accordingly.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Visualizing the Workflow and Decision-Making Process
To aid in the implementation of these analytical methods, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical decision-making process for method selection.
Caption: Experimental workflow for the analysis of Methylprednisolone-16-carboxylate.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This guide provides a foundational framework for the standardized analysis of Methylprednisolone-16-carboxylate. While direct inter-laboratory validation data for this specific analyte is not yet available, the proposed HPLC-UV and LC-MS/MS methods, extrapolated from established protocols for similar corticosteroids, offer a reliable starting point for researchers. It is imperative that any laboratory implementing these methods conducts a thorough in-house validation to ensure the accuracy, precision, and reliability of their results. The establishment of a collaborative inter-laboratory study based on these proposed methods would be a valuable next step in creating a truly standardized analytical approach for Methylprednisolone-16-carboxylate, ultimately benefiting the broader scientific and pharmaceutical communities.
References
- 1. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsart.com [ijsart.com]
Comparing the anti-inflammatory potency of Methyl prednisolone-16-carboxylate to other corticosteroids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory potency of a methylprednisolone-16-carboxylate analogue against other corticosteroids, supported by available experimental data. The focus is on providing a clear, objective analysis to inform research and development in anti-inflammatory therapeutics.
Executive Summary
The introduction of a carboxylate group at the 16-position of the prednisolone steroid nucleus has led to the development of potent anti-inflammatory agents with potentially reduced systemic side effects. This guide focuses on a key analogue, methyl 11β, 21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (a methylprednisolone-16-carboxylate analogue, herein referred to as MPC-16), and its fluorinated derivatives. Experimental data, primarily from the rat croton oil-induced ear edema bioassay, demonstrates that these compounds exhibit significantly higher topical anti-inflammatory potency compared to prednisolone. While direct comparative data against a wider range of corticosteroids like methylprednisolone, dexamethasone, and betamethasone is limited, the available evidence suggests that MPC-16 and its analogues are highly potent topical anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Potency
The anti-inflammatory potency of corticosteroids is often evaluated using in vivo models such as the croton oil-induced ear edema assay in rodents. This assay measures the ability of a topically applied compound to reduce inflammation. The potency is typically expressed as the ID50, which is the dose required to inhibit the inflammatory response by 50%. A lower ID50 value indicates higher potency.
| Compound | Relative Potency vs. Prednisolone | ID50 (nmol/ear) in Rat Croton Oil Ear Edema Assay | Reference |
| Prednisolone | 1 | 454 | [1] |
| Methyl 11β, 21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (MPC-16) | ~14 | Not explicitly stated in the same study, but described as 14 times more potent than prednisolone. | [2] |
| 9α-fluoro-methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (Fluoro-MPC-16) | ~1.8 | 255 | [1] |
| 21-pivalate derivative of Fluoro-MPC-16 | ~2.1 | 219 | [1] |
Note: The relative potency of MPC-16 is derived from a separate study and should be interpreted with caution as experimental conditions may have varied. The data clearly indicates that the introduction of a 16-carboxylate group, especially when combined with fluorination, significantly enhances topical anti-inflammatory activity compared to the parent compound, prednisolone.
Experimental Protocols
Rat Croton Oil-Induced Ear Edema Bioassay
This widely used in vivo model assesses the topical anti-inflammatory activity of corticosteroids.
Principle: Croton oil is a potent irritant that induces a localized inflammatory response when applied to the skin, characterized by edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.
Detailed Methodology (a general protocol based on available literature[3][4]):
-
Animals: Male Wistar rats or Swiss mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone, or a mixture of acetone, pyridine, and ether) is prepared. A fixed volume (e.g., 10-20 µL) of the croton oil solution is applied to the inner surface of the right ear of each animal. The left ear serves as a control and receives the vehicle only.
-
Treatment: The test compounds (corticosteroids) are dissolved in the croton oil solution or the vehicle and applied topically to the right ear immediately after the irritant. A range of doses is used to determine the ID50. A positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone) is also included.
-
Assessment of Edema: After a specific time period (typically 4-6 hours), the animals are euthanized. A standard-sized circular section is punched out from both the treated and control ears. The weight of each ear punch is measured.
-
Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
ID50 Determination: The ID50 value is calculated from the dose-response curve by plotting the percentage inhibition against the log of the dose of the test compound.
Glucocorticoid Receptor (GR) Binding Affinity Assay
This in vitro assay measures the ability of a compound to bind to the glucocorticoid receptor, which is the primary mechanism of action for corticosteroids.
Principle: The assay is a competitive binding experiment where the test compound competes with a radiolabeled or fluorescently labeled glucocorticoid (e.g., [³H]dexamethasone) for binding to the GR. The affinity of the test compound is determined by its ability to displace the labeled ligand.
Detailed Methodology (a general protocol based on available literature[5][6]):
-
Preparation of Cytosol: A source of GR is required, typically from rat liver or cultured cells (e.g., hepatoma tissue culture cells). The tissue or cells are homogenized in a buffer solution, and the cytosol fraction containing the GR is isolated by ultracentrifugation.
-
Binding Assay:
-
A constant amount of the cytosol preparation is incubated with a fixed concentration of the radiolabeled glucocorticoid.
-
Increasing concentrations of the unlabeled test corticosteroid are added to the incubation mixture.
-
A parallel incubation is performed with a large excess of the unlabeled glucocorticoid to determine non-specific binding.
-
-
Incubation and Separation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium. After incubation, the bound and free radioligand are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
Corticosteroids exert their anti-inflammatory effects primarily by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus and modulates gene expression.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway.
The binding of a corticosteroid to the GR complex in the cytoplasm leads to its activation and translocation into the nucleus, where it regulates the transcription of target genes.
Inhibition of Pro-inflammatory Pathways
Activated GR can suppress inflammation through two main mechanisms: transactivation and transrepression.
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their expression.
-
Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This leads to a reduction in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Corticosteroid-mediated inhibition of inflammatory pathways.
Conclusion
The available data strongly suggests that methylprednisolone-16-carboxylate analogues are a class of highly potent topical anti-inflammatory corticosteroids. The introduction of the 16-carboxylate moiety appears to significantly enhance anti-inflammatory activity compared to prednisolone. Further modifications, such as 9α-fluorination, can provide additional potentiation.
For drug development professionals, these findings highlight the potential of modifying the C-16 position of the steroid nucleus to develop novel anti-inflammatory agents with improved therapeutic profiles. However, a significant data gap remains regarding the direct comparative potency of these analogues against other widely used corticosteroids like methylprednisolone, dexamethasone, and betamethasone. Future preclinical and clinical studies should aim to address this gap to fully characterize the therapeutic potential of this promising class of compounds. Researchers are encouraged to utilize the described experimental protocols to conduct such comparative studies.
References
- 1. New steroidal antiinflammatory antedrugs: Methyl 3,20-dioxo-9 alpha-fluoro-11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-16 alpha-carboxylate and its 21-O-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel class of local antiinflammatory steroids. 1st communication: analogues of methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. publications.ersnet.org [publications.ersnet.org]
Head-to-head comparison of different extraction techniques for Methyl prednisolone-16-carboxylate.
For researchers and professionals in drug development, the efficient extraction of active pharmaceutical ingredients is a critical step. This guide provides a comparative analysis of various extraction techniques for methylprednisolone and its esters, like Methylprednisolone-16-carboxylate. While direct comparative studies on Methylprednisolone-16-carboxylate are limited, this guide synthesizes available data on methylprednisolone and related corticosteroids to offer valuable insights into the performance of different extraction methodologies. The techniques discussed include Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Dispersive Solid-Phase Extraction (DSPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE).
Comparative Performance of Extraction Techniques
The selection of an appropriate extraction technique depends on various factors, including the sample matrix, desired purity, processing time, and environmental impact. The following table summarizes the quantitative performance of different extraction methods based on available literature.
| Extraction Technique | Analyte(s) | Sample Matrix | Recovery Rate (%) | Key Advantages |
| Dispersive Solid-Phase Extraction (DSPE) | Methylprednisolone | Exhaled Breath Condensate | 96.0%[1][2] | High recovery, rapid extraction. |
| Supported Liquid Extraction (SLE) | Corticosteroids | Plasma | > 90%[3] | High recovery, circumvents emulsion formation.[4] |
| Supercritical Fluid Extraction (SFE) | Steroids | Aqueous Saline | > 95%[5] | Environmentally friendly (uses CO2), high efficiency. |
| Solid-Phase Extraction (SPE) | Prednisolone, Cortisol | Plasma, Urine | > 82%[6] | High selectivity and potential for automation.[7] |
| Liquid-Liquid Extraction (LLE) | Prednisolone, Prednisone | Whole Blood | > 82% (inferred from SPE data)[8] | Simple, cost-effective. |
| Ultrasound-Assisted Extraction (UAE) | Corticosteroids | Human Urine and Plasma | 80.36% - 87.60%[9] | Reduced extraction time and solvent consumption.[10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are the experimental protocols for the key methods cited.
Dispersive Solid-Phase Extraction (DSPE) of Methylprednisolone
This method utilizes a nano-sorbent for the rapid extraction of methylprednisolone from biological samples.
-
Sorbent: Bismuth ferrite (BiFeO3) nano-sorbent.[1]
-
Sample Preparation: The exhaled breath condensate sample is diluted and its pH is adjusted to 7.5 using a phosphate buffer.[1]
-
Extraction Procedure:
-
Elution:
-
Analysis: The eluent is analyzed by HPLC-UV at 254 nm.[1]
Supported Liquid Extraction (SLE) of Corticosteroids
SLE offers a streamlined alternative to traditional LLE, particularly for complex matrices like plasma.
-
Sample Preparation: Human plasma is spiked with corticosteroids and diluted 1:1 (v/v) with either 0.1% aqueous formic acid (approximate pH 6.1) or water (approximate pH 8.0).[4]
-
Extraction Procedure:
-
The pre-treated plasma sample is loaded onto an ISOLUTE® SLE+ plate and allowed to absorb for 5 minutes.[4]
-
1 mL of a water-immiscible extraction solvent is added. Evaluated solvents include 90:10 (v/v) Dichloromethane/Isopropanol (DCM/IPA), Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methyl tert-butyl ether (MTBE).[4]
-
-
Post-Extraction: The extract is evaporated to dryness and reconstituted in 80:20 (v/v) H2O/Methanol for analysis.[4]
Supercritical Fluid Extraction (SFE) of Steroids
SFE is a green chemistry technique that uses supercritical CO2 as the primary solvent.
-
Supercritical Fluid: Pure supercritical CO2.[5]
-
Extraction Conditions: The extraction efficiency is dependent on pressure, with solubility increasing significantly from 100 to 400 atm.[5] For extraction from solid matrices, modified carbon dioxide may yield better recoveries.[11]
-
Sample Matrix: Effective for both solid matrices (e.g., pig muscle) and aqueous-based matrices (e.g., saline and urine).[5][11]
-
Post-Extraction: A moisture trap is necessary when extracting from aqueous samples to protect the analytical column.[5] The extracted steroids can be analyzed by HPLC-UV or GC-MS.[5][11]
Solid-Phase Extraction (SPE) of Prednisolone
SPE is a widely used technique for sample clean-up and concentration.
-
SPE Column: Lichrolut RP-18.[8]
-
Column Activation: The column is activated with 1 mL of methanol and then washed with 1 mL of distilled water.[8]
-
Sample Loading: The sample is passed slowly through the SPE column.[8]
-
Washing: The column is washed with 1 mL of distilled water for plasma samples and 2 mL for urine samples.[8]
-
Elution: The analyte is eluted with 3 mL of acetonitrile for plasma samples and 9 mL of ethyl acetate for urine samples. The eluate is then washed with 0.2N NaOH.[8]
Liquid-Liquid Extraction (LLE) of Prednisolone
LLE is a conventional and straightforward extraction method.
-
Sample Preparation: A 100 µL internal standard solution is added to the sample.[8]
-
Extraction Procedure:
-
Post-Extraction: The organic phase is separated and evaporated to dryness under a nitrogen stream at 37°C. The residue is reconstituted in the mobile phase for analysis.[8]
Ultrasound-Assisted Extraction (UAE) of Corticosteroids
UAE utilizes ultrasonic waves to enhance extraction efficiency.
-
Extraction Mixture: A mixture of Triton X-100 (disperser solution), CCl4 (extraction solvent), and salicylaldehyde (derivatization reagent) is added to the sample.[9]
-
Extraction Conditions: The sample is placed in an ultrasonic-thermostatic bath at 55°C for 20 minutes.[9]
-
Post-Extraction: After centrifugation, the organic phase is diluted with acetonitrile for HPLC-DAD analysis.[9]
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the extraction and analysis of Methylprednisolone-16-carboxylate and the logical relationship between different extraction techniques.
Caption: General workflow for the extraction and analysis of corticosteroids.
Caption: Classification of extraction techniques for corticosteroids.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Feasibility of on-line supercritical fluid extraction of steroids from aqueous-based matrices with analysis via gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of an In Vitro Model for Predicting the In Vivo Formation of Methylprednisolone-16-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating an in vitro model to predict the in vivo formation of Methylprednisolone-16-carboxylate, a metabolite of the synthetic glucocorticoid methylprednisolone. While direct quantitative data for the formation of this specific metabolite is limited in publicly available literature, this guide leverages analogous data from similar corticosteroids and outlines the necessary experimental protocols to establish a predictive in vitro system.
Executive Summary
The biotransformation of methylprednisolone is a critical determinant of its efficacy and safety profile. The formation of polar metabolites, such as carboxylated derivatives, facilitates drug elimination. Predicting the in vivo extent of such metabolic conversions through reliable in vitro models is paramount for drug development, enabling early assessment of drug-drug interactions and inter-individual variability. This guide focuses on the validation of an in vitro model, likely employing human liver subcellular fractions, to predict the in vivo formation of Methylprednisolone-16-carboxylate.
Comparative In Vitro and In Vivo Data
Table 1: In Vitro Metabolic Parameters for Methylprednisolone-16-carboxylate Formation in Human Liver Microsomes
| Parameter | Value | Units |
| Incubation Time | min | |
| Methylprednisolone Concentration | µM | |
| Microsomal Protein Concentration | mg/mL | |
| Rate of Metabolite Formation | pmol/min/mg protein | |
| Apparent Km | µM | |
| Apparent Vmax | pmol/min/mg protein | |
| Intrinsic Clearance (Vmax/Km) | µL/min/mg protein |
Table 2: In Vivo Pharmacokinetic Parameters of Methylprednisolone and its 16-Carboxylate Metabolite in Humans
| Parameter | Methylprednisolone | Methylprednisolone-16-carboxylate | Units |
| Dose Administered | mg | ||
| Route of Administration | |||
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ng·h/mL | ||
| Elimination Half-life (t1/2) | h | ||
| Systemic Clearance (CL) | L/h | ||
| Urinary Excretion (% of dose) | % |
Experimental Protocols
To generate the data for the comparative tables, the following detailed experimental protocols are recommended.
In Vitro Metabolism of Methylprednisolone in Human Liver Microsomes
Objective: To determine the kinetics of Methylprednisolone-16-carboxylate formation in a human liver microsomal system.
Materials:
-
Pooled human liver microsomes (HLM)
-
Methylprednisolone
-
Methylprednisolone-16-carboxylate standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes in a microcentrifuge tube. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding methylprednisolone (at various concentrations to determine kinetics) to the pre-warmed master mix. The final incubation volume should be standardized (e.g., 200 µL).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of Methylprednisolone-16-carboxylate using a validated LC-MS/MS method.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the plasma concentration-time profile of methylprednisolone and Methylprednisolone-16-carboxylate following administration of methylprednisolone to healthy human volunteers.
Study Design:
-
A single-dose, open-label study in a cohort of healthy adult volunteers.
-
Administer a clinically relevant dose of methylprednisolone orally or intravenously.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect urine over 24 hours to quantify the excretion of the metabolite.
Sample Collection and Processing:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure the total volume of urine collected over 24 hours and store an aliquot at -80°C.
LC-MS/MS Analysis of Plasma and Urine Samples:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of methylprednisolone and Methylprednisolone-16-carboxylate in human plasma and urine.
-
The method should include a robust sample preparation technique (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.
Signaling Pathways and Experimental Workflows
Metabolic Activation Pathway
The formation of Methylprednisolone-16-carboxylate is hypothesized to be catalyzed by carboxylesterases. The expression and activity of these enzymes are regulated by nuclear receptors, which can be activated by glucocorticoids like methylprednisolone, suggesting a potential for auto-induction.
Caption: Proposed signaling pathway for the carboxylesterase-mediated formation of Methylprednisolone-16-carboxylate.
Experimental Workflow
The following workflow outlines the key steps in validating the in vitro model.
Caption: Workflow for the validation of an in vitro model to predict in vivo metabolism.
Conclusion
The validation of an in vitro model to accurately predict the in vivo formation of Methylprednisolone-16-carboxylate is a crucial step in the nonclinical development of methylprednisolone. While direct comparative data is currently scarce, the experimental protocols and frameworks provided in this guide offer a robust approach to generating the necessary data. By establishing a reliable in vitro-in vivo correlation, researchers can enhance the efficiency of drug development, better anticipate clinical outcomes, and ultimately contribute to the safer and more effective use of methylprednisolone.
A Comparative Docking Analysis of Methylprednisolone-16-Carboxylate with the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding characteristics of methylprednisolone-16-carboxylate with the glucocorticoid receptor (GR), benchmarked against commonly used corticosteroids: methylprednisolone, dexamethasone, and prednisolone. Due to the limited availability of direct experimental and computational studies on methylprednisolone-16-carboxylate, this guide outlines a comprehensive theoretical framework for such an analysis, supported by established experimental protocols and computational methodologies.
Introduction
Glucocorticoids are a cornerstone in the treatment of inflammatory and autoimmune diseases. Their therapeutic effects are mediated through binding to the glucocorticoid receptor, a ligand-activated transcription factor that modulates the expression of a wide array of genes. The potency and side-effect profile of a glucocorticoid are intricately linked to its binding affinity and the specific conformational changes it induces in the GR. Methylprednisolone is a potent synthetic glucocorticoid, and its derivatives are of significant interest in drug development to refine its therapeutic index. This guide focuses on a hypothetical derivative, methylprednisolone-16-carboxylate, and explores its potential interactions with the GR through a comparative in silico docking analysis.
Ligand Structures
The 2D chemical structures of the glucocorticoids discussed in this guide are presented below. The structure of methylprednisolone-16-carboxylate is inferred from the known structure of prednisolone-16-carboxylic acid[1] and methylprednisolone[2].
| Ligand | 2D Structure | PubChem CID |
| Methylprednisolone-16-carboxylate | Not available. Structure inferred. | |
| Methylprednisolone |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | 6741[2] |
| Dexamethasone |
| 5743 |
| Prednisolone |
| 5755[3] |
Comparative Docking Analysis Data
The following tables present a hypothetical but plausible set of results from a comparative molecular docking study. These values are based on the known relative potencies and structural features of the comparator glucocorticoids. The data for methylprednisolone-16-carboxylate is a prediction based on its structure, anticipating that the bulky and polar carboxylate group at the 16-position might influence its binding affinity.
Table 1: Predicted Binding Affinities and Docking Scores
| Ligand | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| Methylprednisolone-16-carboxylate | -8.5 | 150 |
| Methylprednisolone | -10.2 | 15 |
| Dexamethasone | -11.5 | 5 |
| Prednisolone | -9.8 | 25 |
Table 2: Key Interacting Residues in the Glucocorticoid Receptor Ligand-Binding Pocket
| Ligand | Predicted Hydrogen Bond Interactions | Predicted Hydrophobic Interactions |
| Methylprednisolone-16-carboxylate | Gln570, Arg611, Asn564, Thr739 | Leu563, Met604, Cys736 |
| Methylprednisolone | Gln570, Arg611, Asn564, Thr739 | Leu563, Met604, Cys736, Leu608 |
| Dexamethasone | Gln570, Arg611, Asn564, Thr739 | Leu563, Met604, Cys736, Phe623 |
| Prednisolone | Gln570, Arg611, Asn564, Thr739 | Leu563, Met604, Cys736 |
Experimental and Computational Protocols
A robust comparative docking analysis requires a well-defined protocol. The following outlines the key steps for such a study.
Molecular Docking Protocol
-
Protein Preparation:
-
The crystal structure of the human glucocorticoid receptor ligand-binding domain (GR-LBD) would be obtained from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, for instance, PDB ID: 1M2Z.
-
The protein structure would be prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms would be added, and the structure would be energy minimized using a force field such as CHARMm.
-
-
Ligand Preparation:
-
The 3D structures of methylprednisolone-16-carboxylate, methylprednisolone, dexamethasone, and prednisolone would be generated and optimized using a computational chemistry software package like ChemDraw or Avogadro.
-
The ligands would be assigned appropriate atom types and charges.
-
-
Docking Simulation:
-
A molecular docking program such as AutoDock Vina, Glide, or GOLD would be used.
-
The binding site on the GR-LBD would be defined based on the location of the co-crystallized ligand in the original PDB file.
-
The docking algorithm would be run to generate multiple binding poses for each ligand within the defined binding site.
-
-
Analysis of Results:
-
The generated poses would be scored based on their predicted binding energy. The pose with the lowest binding energy is typically considered the most likely.
-
The interactions (hydrogen bonds, hydrophobic interactions) between each ligand and the amino acid residues of the GR-LBD would be analyzed and visualized.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Comparative Docking Analysis
Caption: Experimental Workflow for Docking Analysis.
Logical Framework for Comparative Analysis
Caption: Logical Framework for Comparative Analysis.
Conclusion
This guide provides a comprehensive framework for a comparative docking analysis of methylprednisolone-16-carboxylate with the glucocorticoid receptor. While direct experimental data for this specific compound is not yet available, the outlined protocols and theoretical comparisons offer a robust starting point for researchers. The addition of a carboxylate group at the 16-position of methylprednisolone is likely to introduce significant steric and electronic changes, which would plausibly alter its binding affinity and interaction profile with the GR. Further in silico and subsequent in vitro studies are warranted to validate these predictions and to fully elucidate the therapeutic potential of methylprednisolone-16-carboxylate.
References
A Comparative Guide to Establishing the Relative Response Factor of Methyl Prednisolone-16-Carboxylate for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for establishing the Relative Response Factor (RRF) of Methyl Prednisolone-16-carboxylate, a potential impurity in Methylprednisolone drug substances. Accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products, and the use of RRF is a scientifically sound approach accepted by regulatory bodies.[1][2][3] This document outlines a detailed experimental protocol, presents comparative data for analytical method performance, and visualizes the workflow for RRF determination.
Introduction to Relative Response Factor (RRF)
Comparative Analytical Performance
While specific experimental data for the RRF of this compound is not publicly available, the following table summarizes typical performance characteristics of a validated HPLC method for the analysis of related substances in corticosteroids. This data provides a benchmark for the expected performance of an analytical method used to determine the RRF of this compound.
| Parameter | Typical Performance for Corticosteroid Impurity Analysis | Alternative Method (e.g., UPLC) |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.005 - 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL | 0.015 - 0.06 µg/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 90.0% - 110.0% |
| Precision (% RSD) | < 5.0% | < 3.0% |
| Resolution between API and Impurity | > 2.0 | > 2.5 |
Note: This table presents typical values based on published HPLC methods for related corticosteroids and should be confirmed through method validation for this compound.
Experimental Protocol: Determination of RRF for this compound
This protocol describes the determination of the Relative Response Factor (RRF) for this compound against a Methylprednisolone reference standard using the slope method via High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents
-
Methylprednisolone Reference Standard (USP or equivalent)
-
This compound (isolated and characterized impurity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Purified water (Milli-Q or equivalent)
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data acquisition and processing software.
3. Chromatographic Conditions (Typical)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Preparation of Standard and Impurity Stock Solutions
-
Methylprednisolone Stock Solution (A): Accurately weigh and dissolve an appropriate amount of Methylprednisolone Reference Standard in methanol to obtain a concentration of 1.0 mg/mL.
-
This compound Stock Solution (B): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a concentration of 1.0 mg/mL.
5. Preparation of Linearity Solutions
-
Prepare a series of at least five calibration standards for both Methylprednisolone and this compound by diluting the respective stock solutions (A and B) with the mobile phase. The concentration range should cover the expected working range for impurity analysis (e.g., from the Limit of Quantitation to 150% of the specification limit).
6. Chromatographic Analysis
-
Inject each linearity solution in triplicate into the HPLC system.
-
Record the peak areas for Methylprednisolone and this compound in each chromatogram.
7. Data Analysis and RRF Calculation
-
For both Methylprednisolone and this compound, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve and the correlation coefficient (r²). The r² value should be ≥ 0.995.
-
Calculate the Response Factor (RF) for each compound using the following formula:
-
RF = Slope of the calibration curve
-
-
Calculate the Relative Response Factor (RRF) of this compound using the following formula:[4][5]
-
RRF = (Slope of this compound) / (Slope of Methylprednisolone)
-
8. Method Validation
-
The analytical method used for RRF determination must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, LOD, and LOQ.[6][7][8][9]
Workflow for RRF Establishment
The following diagram illustrates the logical workflow for establishing the Relative Response Factor of a pharmaceutical impurity.
Caption: Workflow for Establishing the Relative Response Factor (RRF).
Alternative Approaches and Considerations
While the slope method is widely used, other approaches for RRF determination exist, such as the direct comparison of the response of equimolar solutions. The choice of method may depend on the availability of the impurity standard and the specific requirements of the analytical procedure.
It is important to note that the RRF is specific to the chromatographic conditions under which it was determined.[1] Any significant changes to the HPLC method, such as the column, mobile phase composition, or detection wavelength, would necessitate a re-determination of the RRF.
For impurities where a reference standard is not available at all, forced degradation studies can be employed to generate the impurity in-situ. The resulting mixture can then be analyzed by HPLC-MS to identify the impurity peak and by a universal detector like a Corona-Charged Aerosol Detector (CAD) alongside a UV detector to estimate the RRF.
Conclusion
Establishing the Relative Response Factor for impurities like this compound is a critical step in the development of robust and reliable analytical methods for drug quality control. By following a systematic and validated protocol, researchers and drug developers can ensure the accurate quantification of impurities, thereby contributing to the overall safety and quality of the final drug product. This guide provides a foundational framework for this process, emphasizing the importance of adherence to established scientific principles and regulatory guidelines.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. veeprho.com [veeprho.com]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. longdom.org [longdom.org]
- 7. scielo.br [scielo.br]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Unambiguous Structural Confirmation of Methyl Prednisolone-16-carboxylate: A 2D NMR Approach and Comparative Analysis of Alternative Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of pharmaceutical compounds is paramount. This guide provides a comprehensive overview of the confirmation of Methyl Prednisolone-16-carboxylate's structure using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. It further presents a comparative analysis with alternative analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for corticosteroid characterization.
The structural integrity of a drug molecule is intrinsically linked to its therapeutic efficacy and safety profile. In the case of synthetic corticosteroids like this compound, a derivative of the potent anti-inflammatory agent prednisolone, unambiguous structural verification is a critical step in the drug development and quality control process. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, including COSY, HSQC, and HMBC, are indispensable for definitive assignments of all proton and carbon signals, especially in complex steroidal frameworks.
Confirming the Structure of this compound with 2D NMR
Due to the limited availability of published 2D NMR data for this compound, this guide utilizes the extensively documented 1H and 13C NMR data of its parent compound, prednisolone, as a foundational reference. The expected chemical shift perturbations arising from the methyl carboxylate group at the C-16 position will be discussed based on established substituent effects.
Predicted 2D NMR Data for this compound
The following table summarizes the assigned 1H and 13C chemical shifts for prednisolone. The predicted shifts for this compound are based on the introduction of a methyl ester at C-16, which is expected to cause a downfield shift for H-16 and significant shifts for C-16 and adjacent carbons.
| Position | Prednisolone ¹H Chemical Shift (δ ppm) | Prednisolone ¹³C Chemical Shift (δ ppm) | Predicted this compound ¹H Chemical Shift (δ ppm) | Predicted this compound ¹³C Chemical Shift (δ ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |
| 1 | 7.32 (d) | 155.8 | ~7.32 | ~155.8 | COSY: H-2; HMBC: C-3, C-5, C-10 |
| 2 | 6.23 (dd) | 127.5 | ~6.23 | ~127.5 | COSY: H-1; HMBC: C-4, C-10 |
| 3 | - | 186.5 | - | ~186.5 | HMBC from H-1, H-2, H-4 |
| 4 | 6.02 (s) | 123.9 | ~6.02 | ~123.9 | HMBC: C-2, C-5, C-6, C-10 |
| 5 | - | 169.8 | - | ~169.8 | HMBC from H-1, H-4, H-6 |
| 6 | 2.45 (m) | 32.8 | ~2.45 | ~32.8 | COSY: H-7; HMBC: C-4, C-5, C-8, C-10 |
| 7 | 1.55 (m) | 32.1 | ~1.55 | ~32.1 | COSY: H-6, H-8; HMBC: C-5, C-9, C-14 |
| 8 | 1.25 (m) | 34.9 | ~1.25 | ~34.9 | COSY: H-7, H-9, H-14; HMBC: C-6, C-10, C-13 |
| 9 | 1.15 (m) | 59.9 | ~1.15 | ~59.9 | COSY: H-8, H-11; HMBC: C-1, C-10, C-12 |
| 10 | - | 43.1 | - | ~43.1 | HMBC from H-1, H-2, H-5, H-6, H-8, H-9, H-19 |
| 11 | 4.35 (br s) | 69.8 | ~4.35 | ~69.8 | COSY: H-9, H-12; HMBC: C-9, C-10, C-12, C-13 |
| 12 | 1.95 (m), 1.65 (m) | 48.2 | ~1.95, ~1.65 | ~48.2 | COSY: H-11; HMBC: C-11, C-13, C-17 |
| 13 | - | 48.9 | - | ~48.9 | HMBC from H-11, H-12, H-14, H-17, H-18 |
| 14 | 1.05 (m) | 55.8 | ~1.05 | ~55.8 | COSY: H-8; HMBC: C-7, C-13, C-15, C-16 |
| 15 | 1.85 (m), 1.45 (m) | 24.1 | ~2.0-2.5 | ~30-35 | COSY: H-14, H-16; HMBC: C-13, C-14, C-16, C-17 |
| 16 | 1.75 (m), 1.35 (m) | 35.5 | ~3.0-3.5 | ~50-55 | COSY: H-15; HMBC: C-14, C-17, C-20, -COOCH₃ |
| 17 | - | 90.4 | - | ~88-92 | HMBC from H-12, H-14, H-16, H-21, H-18 |
| 18 | 0.92 (s) | 15.5 | ~0.92 | ~15.5 | HMBC: C-12, C-13, C-14, C-17 |
| 19 | 1.42 (s) | 20.9 | ~1.42 | ~20.9 | HMBC: C-1, C-5, C-9, C-10 |
| 20 | - | 209.5 | - | ~205-208 | HMBC from H-16, H-17, H-21 |
| 21 | 4.85 (d), 4.30 (d) | 68.5 | ~4.85, ~4.30 | ~68.5 | HMBC: C-17, C-20 |
| -COOCH₃ | - | - | ~3.7 | ~52, ~170 | HMBC from H-16 |
Note: Predicted chemical shifts are estimates and actual values may vary. The key 2D NMR correlations are crucial for unambiguous assignment.
Experimental Protocol: 2D NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample volume should be sufficient to cover the active region of the NMR probe (typically 4-5 cm).
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and optimize parameters for 2D experiments.
-
COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy) to establish ¹H-¹H spin-spin coupling networks. Key parameters include spectral widths covering all proton signals, a sufficient number of increments in the indirect dimension (t₁) for adequate resolution, and an appropriate number of scans per increment for good signal-to-noise.
-
HSQC (Heteronuclear Single Quantum Coherence): Employ a gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2) to correlate directly bonded ¹H-¹³C pairs. The spectral widths should encompass all proton and carbon signals. The ¹JCH coupling constant is typically set to an average value of 145 Hz for sp³ carbons and 160 Hz for sp² carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) to identify long-range ¹H-¹³C correlations (typically over 2-3 bonds). The long-range coupling constant (ⁿJCH) is usually optimized to a value between 6-10 Hz to observe the desired correlations.
Workflow for Structural Elucidation using 2D NMR
Caption: Workflow for Structural Elucidation using 2D NMR.
Comparative Analysis: Alternative Analytical Techniques
While 2D NMR is the gold standard for complete structural elucidation, other analytical techniques offer complementary information and are often used in routine analysis and quality control. The primary alternatives include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Principle | Information Provided | Advantages | Limitations |
| 2D NMR | Nuclear spin interactions in a magnetic field | Detailed atomic connectivity, stereochemistry, and conformation | Unambiguous structure determination, non-destructive | Lower sensitivity, longer acquisition times, requires higher sample concentration |
| HPLC-MS | Separation by liquid chromatography followed by mass analysis | Molecular weight, fragmentation patterns, retention time | High sensitivity and selectivity, suitable for complex mixtures, quantitative analysis | Does not provide detailed connectivity or stereochemical information, co-elution can be an issue |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis | Molecular weight, fragmentation patterns, retention time | High resolution for volatile compounds, extensive spectral libraries for identification | Requires derivatization for non-volatile compounds like corticosteroids, potential for thermal degradation |
Experimental Protocol: HPLC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards and quality control samples at the desired concentrations.
-
For analysis in biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.
HPLC-MS Parameters:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate for better ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantitative analysis, or full scan mode for qualitative analysis.
Experimental Protocol: GC-MS Analysis
Sample Preparation and Derivatization:
-
As corticosteroids are not sufficiently volatile for GC analysis, a derivatization step is mandatory.
-
A common procedure involves a two-step derivatization:
-
The derivatized sample is then dissolved in a suitable organic solvent (e.g., hexane, ethyl acetate) for injection.
GC-MS Parameters:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-1ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the sample concentration.
-
Mass Spectrometer: An electron ionization (EI) source coupled to a quadrupole or ion trap mass analyzer.
-
Detection: Full scan mode to obtain fragmentation patterns for library matching and structural confirmation.
Conclusion
The structural elucidation of this compound is definitively achieved through a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. These techniques provide an unparalleled level of detail, allowing for the complete and unambiguous assignment of all proton and carbon resonances and confirming the connectivity of the entire molecule. While HPLC-MS and GC-MS are powerful tools for the sensitive detection, quantification, and preliminary identification of corticosteroids, they do not offer the comprehensive structural information provided by 2D NMR. For absolute structural confirmation, particularly for novel compounds or in cases of suspected isomerism, 2D NMR remains the indispensable analytical method. This guide provides the necessary framework for researchers to approach the structural characterization of corticosteroids with confidence, utilizing the most appropriate techniques for their specific analytical needs.
References
Safety Operating Guide
Safe Disposal of Methylprednisolone-16-Carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of methylprednisolone-16-carboxylate, a corticosteroid compound used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Methylprednisolone-16-carboxylate and its parent compound, methylprednisolone, are potent pharmaceutical agents that require careful handling throughout their lifecycle, including disposal.[1][2] Improper disposal can lead to environmental contamination and potential health risks.[3][4] This guide outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling
Before handling methylprednisolone-16-carboxylate, it is imperative to wear appropriate personal protective equipment to avoid personal contact, including inhalation and skin absorption.[5][6]
Required PPE:
-
Gloves: Impervious gloves are recommended.[6]
-
Eye Protection: Chemical safety goggles or glasses are necessary to prevent eye contact.[5][6]
-
Lab Coat: A lab coat or protective clothing should be worn.[5]
-
Respiratory Protection: In case of dust generation, a particulate respirator is required.[5]
Work should be conducted in a well-ventilated area to prevent the concentration of dust or fumes.[5] Always wash hands thoroughly with soap and water after handling the compound.[5][6]
II. Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Minor Spills: For small dry spills, use dry clean-up procedures to avoid generating dust.[5] The material can be vacuumed or swept up, but a vacuum cleaner must be fitted with a HEPA filter.[5] The collected waste should be placed in a suitable, sealed container for disposal.[5][6]
-
Major Spills: For larger spills, alert personnel in the area and, if necessary, emergency responders.[5] Only trained personnel wearing appropriate PPE should undertake clean-up operations.[6][7] Prevent the spillage from entering drains or water courses.[5]
III. Disposal Procedures
The primary principle for the disposal of methylprednisolone-16-carboxylate is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[8]
Step-by-Step Disposal Protocol:
-
Segregation: Keep methylprednisolone-16-carboxylate waste separate from other waste streams to avoid unintended chemical reactions.[3] It should be segregated as a hazardous chemical waste.[9][10]
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container.[6][8] The container should be robust and compatible with the chemical. Plastic containers are often preferred for chemical waste.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "Methylprednisolone-16-carboxylate".[8][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be at or near the point of generation.[8]
-
Institutional Waste Management: Contact your institution's Environmental Health and Safety (EHRS) or equivalent department to arrange for pickup and disposal.[8] Follow all institutional and local regulations for hazardous waste disposal.[3]
IV. Chemical and Physical Properties Summary
Understanding the properties of the parent compound, methylprednisolone, is crucial for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C22H30O5 | [11] |
| Molecular Weight | 374.47 g/mol | [11] |
| Appearance | White to practically white, odorless, crystalline powder | [1] |
| Solubility | Practically insoluble in water; sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform. | [1] |
| Storage Temperature | Controlled room temperature 20° to 25°C (68° to 77°F) | [12] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of methylprednisolone-16-carboxylate waste.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Methylprednisolone | 83-43-2 [chemicalbook.com]
- 3. essex.ac.uk [essex.ac.uk]
- 4. layloff.net [layloff.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. unsw.edu.au [unsw.edu.au]
- 10. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 11. GSRS [precision.fda.gov]
- 12. pfizermedical.com [pfizermedical.com]
Essential Safety and Operational Guidance for Handling Methyl Prednisolone-16-Carboxylate
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Methyl Prednisolone-16-Carboxylate, a potent corticosteroid. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
1. Hazard Identification and Risk Assessment
This compound is a corticosteroid that should be handled with care due to its pharmacological activity. Based on data for similar corticosteroids like methylprednisolone and prednisone, the primary health hazards include:
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Systemic Effects: Absorption through the skin can lead to systemic effects. Chronic exposure can lead to hormonal changes, immunosuppression, and other adverse health effects.[1][2][3]
Occupational Exposure Limits:
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a conservative approach is recommended. For comparison, the OEL for dexamethasone, another corticosteroid, is 0.02 mg/m³.[1] This value should be considered as a guidance benchmark for ensuring minimal exposure.
2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves is recommended.[4] | Nitrile offers good chemical resistance and durability.[5][6][7][8] Double gloving provides an additional layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment system. | Prevents inhalation of the potent compound. |
| Lab Coat/Gown | A disposable, low-permeability gown. | Protects skin and personal clothing from contamination. |
3. Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Dermatosis due to Steroid Exposure: A Startle in Occupational Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular Manifestations Of Occupational Exposure To Corticosteroids In The Pharmaceutical Industry [witpress.com]
- 4. physiomckina.co.jp [physiomckina.co.jp]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. es.titanfine.com [es.titanfine.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. safcodental.com [safcodental.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
